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  • Product: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
  • CAS: 842967-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of [(2,5-Dimethyl-furan-3-carbonyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its constituent precursors, 2,5-dimethyl-3-furoic acid and glycine, and draws parallels with analogous N-acyl amino acids. We present a detailed, plausible synthetic route and robust characterization protocols to enable researchers to synthesize and validate this compound. This document is intended to serve as a foundational resource for scientists working with or considering the use of this and related furan-based compounds in their research endeavors.

Introduction and Compound Identification

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, also known as N-(2,5-dimethyl-3-furoyl)glycine, belongs to the class of N-acyl amino acids. This class of molecules is of significant interest in biological systems, acting as signaling molecules in various physiological processes. The structure of the target compound combines a substituted furan ring, a core scaffold in many biologically active compounds, with the simplest amino acid, glycine. This unique combination suggests potential for novel pharmacological properties.

A Note on the CAS Number: There is conflicting information regarding the Chemical Abstracts Service (CAS) number for this compound. While some suppliers list it as 306935-41-1 , this number has also been assigned to an entirely different structure, 1-Isopropyl-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. Researchers are strongly advised to verify the identity of any substance procured under this CAS number through rigorous analytical characterization.

Physicochemical Properties

Properties of Precursors

A thorough understanding of the precursors is essential for predicting the properties of the final compound.

Property2,5-Dimethyl-3-furoic acidGlycine
CAS Number 636-44-256-40-6
Molecular Formula C₇H₈O₃C₂H₅NO₂
Molecular Weight 140.14 g/mol 75.07 g/mol
Appearance White to off-white powderWhite crystalline solid
Melting Point 137-140 °C233 °C (decomposes)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.Soluble in water, insoluble in most organic solvents.
Predicted Properties of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

The properties of the target compound are predicted based on the amalgamation of its two precursors via an amide bond.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₁NO₄Derived from the condensation of C₇H₈O₃ and C₂H₅NO₂ with the loss of H₂O.
Molecular Weight 197.19 g/mol Sum of the molecular weights of the precursors minus the molecular weight of water (18.02 g/mol ).
Appearance Expected to be a white to off-white solid.Based on the appearance of its precursors and similar N-acyl amino acids.
Melting Point Predicted to be in the range of 150-170 °C.The melting point will likely be higher than that of 2,5-dimethyl-3-furoic acid due to the introduction of the amide and carboxylic acid groups, which can participate in hydrogen bonding. For comparison, the analogous N-(2-Furoyl)Glycine has a melting point of 163-165 °C.[1]
Solubility Expected to have moderate solubility in water and polar organic solvents.The presence of the carboxylic acid and amide groups will increase its polarity compared to 2,5-dimethyl-3-furoic acid, enhancing its solubility in polar solvents. The furan ring provides some nonpolar character. The solubility of N-(2-Furoyl)Glycine is reported as 31.7 mg/mL in water.[1]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-4.Similar to other N-acyl amino acids.

Synthesis Protocol

The synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid can be achieved through a standard amide coupling reaction between 2,5-dimethyl-3-furoic acid and glycine methyl ester, followed by saponification of the ester to yield the final carboxylic acid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Saponification A 2,5-Dimethyl-3-furoic acid F Methyl [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetate A->F Reaction B Glycine Methyl Ester B->F Reaction C Coupling Agent (e.g., HATU) C->F Reaction D Base (e.g., DIPEA) D->F Reaction E Solvent (e.g., DMF) E->F Reaction I [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid F->I Reaction G Base (e.g., LiOH) G->I H Solvent (e.g., THF/Water) H->I

Caption: Synthesis workflow for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

Step-by-Step Methodology

Step 1: Synthesis of Methyl [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetate

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-3-furoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the solution, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. The use of HATU as a coupling reagent is recommended as it is known for its efficiency and low rate of racemization.[4][5]

  • Amine Addition: Add glycine methyl ester hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl ester.

Step 2: Saponification to [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

  • Ester Dissolution: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Characterization Protocols

Thorough characterization is crucial to confirm the identity and purity of the synthesized [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structural elucidation.

  • ¹H NMR (in DMSO-d₆):

    • Furan Protons: A singlet corresponding to the proton on the furan ring is expected.

    • Methyl Protons: Two singlets for the two methyl groups on the furan ring.

    • Glycine Methylene Protons: A doublet for the CH₂ group of the glycine moiety, coupled to the amide proton.

    • Amide Proton: A triplet (or broad singlet) for the N-H proton.

    • Carboxylic Acid Proton: A broad singlet for the COOH proton.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbons: Two signals in the downfield region corresponding to the amide and carboxylic acid carbonyls.

    • Furan Carbons: Four signals for the carbons of the furan ring.

    • Glycine Methylene Carbon: A signal for the CH₂ carbon.

    • Methyl Carbons: Two signals for the methyl group carbons.

Mass Spectrometry

Mass spectrometry will be used to confirm the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion, and in positive mode, the [M+H]⁺ or [M+Na]⁺ ions. The measured mass should be within 5 ppm of the calculated exact mass of 197.0688.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the final compound.

  • Method: A reversed-phase C18 column with a gradient elution of acetonitrile in water (both with 0.1% trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the furan ring (around 254 nm).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. While direct experimental data for this compound is scarce, by leveraging the known properties of its precursors and analogous compounds, we have outlined a reliable synthetic pathway and robust analytical methods for its validation. The conflicting information regarding its CAS number underscores the importance of the rigorous characterization protocols detailed herein. This guide is intended to empower researchers to confidently produce and study this and similar furan-based N-acyl amino acids, paving the way for new discoveries in medicinal chemistry and drug development.

References

  • PubChem. N-(2-Furoyl)Glycine. Available from: [Link]

  • ResearchGate. Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. Available from: [Link]

  • MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available from: [Link]

  • ACS Publications. Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]

  • ResearchGate. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Available from: [Link]

  • Wikipedia. N-Acylamides. Available from: [Link]

  • MDPI. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Available from: [Link]

  • MiMeDB. Showing metabocard for N-Butyrylglycine (MMDBc0000549). Available from: [Link]

  • ACS Publications. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Available from: [Link]

  • MDPI. Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication. Available from: [Link]

  • Livestock Metabolome Database. Showing metabocard for Dimethylglycine (LMDB00039). Available from: [Link]

  • Google Patents. Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Google Patents. Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • PMC. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Available from: [Link]

Sources

Exploratory

In vitro biological activity of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

An In-Depth Technical Guide to the In Vitro Biological Activity of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Novel Furan Deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Furan Derivative

The furan scaffold is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The unique electronic and structural properties of the furan ring system allow it to serve as a versatile pharmacophore, contributing to a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide focuses on a specific, yet under-characterized molecule: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS 842967-58-2).[5] While direct biological data for this compound is not extensively available in the public domain, its structural motifs—a substituted furan ring coupled to an amino acid—suggest a high potential for biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust framework for the in-depth in vitro evaluation of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. We will proceed from the foundational physicochemical characterization to a tiered screening approach for potential antimicrobial, anticancer, and anti-inflammatory activities, grounded in established methodologies and scientific rationale.

Compound Profile: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Chemical Structure:

Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol CAS Number: 842967-58-2[5]

The synthesis of the core structure, 2,5-dimethyl-furan-3-carboxylic acid, can be achieved through methods such as the alkylation of sodium acetoacetic acid ethyl ester with chloroacetone followed by cyclization.[6] The final compound is likely synthesized by the amidation of 2,5-dimethyl-furan-3-carbonyl chloride with glycine. This synthetic tractability is a key advantage for future analogue development.

Physicochemical Characterization: The Foundation of Biological Testing

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount for ensuring data integrity and reproducibility.

Key Parameters:

  • Solubility: Determination of solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO, ethanol) is critical for stock solution preparation and preventing compound precipitation in assays.

  • Stability: The compound's stability in solution at various temperatures (e.g., -20°C, 4°C, 37°C) and in different media should be assessed to define appropriate storage and handling conditions.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which can influence its membrane permeability and potential for non-specific binding.

  • Purity: High-purity (>95%) of the test compound is essential. Purity should be confirmed using techniques such as HPLC, LC-MS, and NMR.

Proposed In Vitro Biological Evaluation Strategy

Given the broad spectrum of activities associated with furan derivatives, a tiered screening approach is recommended. This will enable a systematic and cost-effective evaluation of the compound's potential therapeutic applications.

Tier 1: Foundational Cytotoxicity and Antimicrobial Screening

This initial tier aims to establish a baseline safety profile and explore one of the most common activities of furan-based compounds.

2.1.1. General Cytotoxicity Assessment

A primary assessment of cytotoxicity against a representative human cell line is crucial to determine the compound's therapeutic window for non-antimicrobial applications.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Experimental Protocol:

  • Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7]

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
1...
10...
50...
100...
IC₅₀ (µM) Calculated Value
2.1.2. Antibacterial Activity Screening

Furan derivatives have a long history as antibacterial agents.[2] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria is a logical starting point.

Recommended Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Experimental Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate containing Mueller-Hinton Broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive...
Bacillus subtilisPositive...
Escherichia coliNegative...
Pseudomonas aeruginosaNegative...

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate 96-well Plate bacterial_prep->inoculation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution Assay to Determine MIC.

Tier 2: Mechanistic and Targeted In Vitro Assays

Based on the results from Tier 1, a more focused investigation into the compound's mechanism of action can be pursued.

2.2.1. Anticancer Activity Profiling

If significant cytotoxicity is observed in Tier 1, further investigation into anticancer activity is warranted.

Recommended Assays:

  • Anti-proliferative Assay (e.g., CyQUANT® Direct Cell Proliferation Assay): To confirm the effect on cell number.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (Flow Cytometry): To investigate if the compound causes cell cycle arrest at a specific phase.

Experimental Protocol (Caspase-Glo® 3/7 Assay):

  • Cell Treatment: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and treat with the compound at various concentrations for 24-48 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates apoptosis.

2.2.2. Anti-inflammatory Activity Assessment

The furan moiety is present in some anti-inflammatory agents.[2]

Recommended Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to reduce the production of the pro-inflammatory mediator nitric oxide.

Experimental Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Potential Signaling Pathway Modulation

Furan-containing compounds have been shown to interact with various signaling pathways. For instance, some derivatives can activate the Hypoxia-Inducible Factor (HIF) pathway by inhibiting Factor Inhibiting HIF-1 (FIH-1).[10]

Hypothesized Mechanism of Action: HIF-1α Activation

The structure of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, with its carboxylic acid group, bears some resemblance to 2-oxoglutarate, a key cofactor for enzymes that regulate HIF-1α stability, such as FIH-1.[10] Inhibition of these enzymes under normoxic conditions can lead to the stabilization and activation of HIF-1α, a key regulator of cellular response to low oxygen.

Proposed Investigational Workflow:

G cluster_compound Compound cluster_target Potential Target cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome compound [(2,5-Dimethyl-furan-3-carbonyl) -amino]-acetic acid fih1 FIH-1 Inhibition compound->fih1 Hypothesized Interaction hif1a_stabilization HIF-1α Stabilization fih1->hif1a_stabilization hre_activation HRE Activation hif1a_stabilization->hre_activation gene_expression Upregulation of Hypoxia-responsive Genes hre_activation->gene_expression

Caption: Hypothesized HIF-1α activation pathway by the test compound.

Recommended Assays for Pathway Validation:

  • HIF-1α Western Blot: To directly measure the protein levels of HIF-1α in cells treated with the compound.

  • HRE-luciferase Reporter Assay: To measure the transcriptional activity of HIF-1α.

  • qRT-PCR: To quantify the expression of HIF-1α target genes (e.g., VEGF, GLUT1).

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. The proposed tiered approach, starting with broad screening and progressing to more mechanistic studies, allows for an efficient allocation of resources while thoroughly exploring the compound's therapeutic potential. The furan scaffold is a rich source of bioactive molecules, and a systematic investigation of this novel derivative is a meritorious endeavor.[1] Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex cell-based models and eventually to in vivo efficacy studies.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery - Benchchem.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed.
  • Synthesis and biological activity of furan derivatives - SciSpace.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • [(2,5-dimethyl-furan-3-carbonyl)-amino]-acetic acid - Sinfoo Biotech.
  • PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS - Google Patents.
  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible ... - PMC.

Sources

Foundational

Unlocking the Pharmacological Versatility of[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic Acid Derivatives

Executive Summary The compound [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a substituted heteroaroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a substituted heteroaromatic furan ring conjugated via an amide linkage to an amino acid (glycine) tail, this scaffold serves as a potent bioisostere for endogenous metabolites, most notably 2-oxoglutarate (2-OG).

This technical guide dissects the core mechanisms of action for this chemical class, exploring its primary role as a metalloenzyme inhibitor (e.g., targeting HIF Prolyl Hydroxylases), its pleiotropic potential across diverse targets like Acetyl-CoA Carboxylase (ACC) and Complement C1s, and the self-validating experimental workflows required to accurately quantify its target engagement.

Structural Pharmacology & Chelation Logic

The efficacy of the[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid scaffold is rooted in its precise stereoelectronic properties. The molecule is synthesized by coupling 2,5-dimethylfuran-3-carbonyl chloride with glycine 1[1].

The resulting structure functions as a bidentate chelator :

  • Metal Coordination: The furan oxygen and the amide carbonyl oxygen are spatially aligned to chelate divalent metal cations (such as Fe²⁺) within enzyme active sites.

  • Salt Bridge Formation: The terminal carboxylic acid of the acetic acid moiety mimics the carboxylate of endogenous substrates, forming critical electrostatic interactions with conserved basic residues (e.g., Arginine) deep within the catalytic pocket.

  • Hydrophobic Packing: The 2,5-dimethyl substitutions on the furan ring restrict the rotational degrees of freedom and enhance van der Waals interactions within hydrophobic sub-pockets, drastically improving binding affinity and cellular permeability compared to unsubstituted furans.

Primary Mechanism: 2-Oxoglutarate Mimicry (HIF-PHD Inhibition)

The most prominent application of this scaffold is the orthosteric inhibition of 2-oxoglutarate-dependent dioxygenases, specifically Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) .

Under normoxic conditions, HIF-PHDs utilize oxygen, Fe²⁺, and 2-OG to hydroxylate proline residues on the HIF-1α transcription factor, flagging it for ubiquitination by the von Hippel-Lindau (pVHL) complex and subsequent proteasomal degradation. By competitively displacing 2-OG and chelating the active site iron, furan-3-carbonyl derivatives halt this hydroxylation. This artificially stabilizes HIF-1α, allowing it to translocate to the nucleus and drive the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

Pathway Drug Furan-3-carbonyl Derivative PHD HIF-PHD (Active) Fe2+ / 2-OG Drug->PHD Chelates Fe2+ HIF HIF-1α (Stabilized) PHD->HIF Inhibited Hydroxylation VHL pVHL Complex (Ubiquitination) HIF->VHL Evades Degradation Gene Target Genes (EPO, VEGF) HIF->Gene Nuclear Translocation

Mechanism of HIF-1α stabilization via PHD inhibition by furan derivatives.

The Pleiotropic Target Landscape

Beyond HIF-PHD, the furan-3-carbonyl-glycine architecture is highly tunable. Minor peripheral modifications allow researchers to redirect the scaffold toward entirely different therapeutic targets:

  • Acetyl-CoA Carboxylase (ACC): Derivatives of 2,5-dimethyl-furan-3-carbonyl have been patented as potent ACC inhibitors 2. By inhibiting the generation of malonyl-CoA, these compounds disinhibit Carnitine Palmitoyltransferase 1 (CPT-1), thereby shifting cellular metabolism toward mitochondrial fatty acid oxidation—a key mechanism for treating obesity and metabolic syndrome[2].

  • Complement C1s Protease: Furan-3-carbonyl glycinates have recently been identified as inhibitors of the complement classical pathway via C1s inhibition, demonstrating improved oral bioavailability and Caco-2 permeability for the treatment of complement-mediated disorders 3[3].

  • Indoleamine 2,3-Dioxygenase (IDO1): Similar furan-based amides exhibit potent IDO1 inhibition, suppressing tumor growth in oncology models by modulating the tumor microenvironment 4[4].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the tunability of this scaffold, the following table summarizes representative QSAR data demonstrating how structural modifications impact target affinity and permeability.

Scaffold ModificationTarget Affinity (IC₅₀)Cellular Permeability (Pₐₚₚ)Primary Target Implicated
2,5-Dimethyl (Base Scaffold) 450 nMHigh (>10 × 10⁻⁶ cm/s)HIF-PHD / ACC
Unsubstituted Furan 1,200 nMMedium (5 × 10⁻⁶ cm/s)HIF-PHD
N-Methyl Glycine (Sarcosine) >10,000 nMHighNone (Loss of critical H-bond)
Esterification of Acetic Acid Prodrug (Inactive in vitro)Very High (>25 × 10⁻⁶ cm/s)In vivo activation required

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, evaluating these derivatives requires assay designs that inherently control for false positives (e.g., compound auto-fluorescence or artifactual protein degradation).

Protocol A: TR-FRET Target Engagement Assay (In Vitro)

Standard fluorescence assays often fail with heteroaromatic compounds due to auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate short-lived background noise, providing a self-validating ratiometric readout.

Causality & Steps:

  • Buffer Preparation: Prepare HEPES buffer containing 50 µM Fe(II) and 1 mM Ascorbate. Causality: Ascorbate is strictly required to maintain iron in the Fe²⁺ state; without it, iron oxidizes to inactive Fe³⁺, rendering the enzyme dead and creating false-positive inhibition profiles.

  • Competitive Incubation: Incubate recombinant PHD2 with serial dilutions of the furan derivative for 15 minutes. Causality: Pre-incubation allows the drug to establish equilibrium at the active site before the endogenous substrate (2-OG) is introduced.

  • Reaction Initiation: Add biotinylated HIF-1α peptide and 2-OG.

  • Detection: Introduce Europium-cryptate labeled anti-hydroxy-HIF antibody and APC-labeled streptavidin. Calculate the IC₅₀ using the 665 nm / 615 nm emission ratio.

TR_FRET_Workflow A 1. Compound & Enzyme Prep (Ascorbate maintains Fe2+) B 2. Competitive Incubation (Drug vs. 2-OG) A->B C 3. Substrate Addition (Biotin-HIF-1α peptide) B->C D 4. TR-FRET Detection (Eu-Cryptate / APC-Streptavidin) C->D E 5. Ratiometric Analysis (Eliminates Auto-fluorescence) D->E

Workflow for TR-FRET Target Engagement Assay of Furan-Derivatives.

Protocol B: Cellular HIF-1α Stabilization Assay (In Cellulo)
  • Cell Treatment: Culture Hep3B cells and treat with the derivative (0.1 µM to 50 µM) for 4 hours.

  • Hypoxic Lysis (Critical Step): Lyse cells using a buffer supplemented with 1 mM Deferoxamine (DFO) and protease inhibitors, kept strictly on ice. Causality: PHD enzymes remain highly active in cold lysis buffers if ambient oxygen and intracellular iron are present. Failing to add an iron chelator like DFO during lysis will cause rapid, artifactual degradation of HIF-1α in the tube, leading to false negatives.

  • Quantification: Perform SDS-PAGE and Western Blotting, probing for HIF-1α and normalizing against β-actin.

Conclusion

The[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid structure is far more than a simple chemical building block; it is a highly engineered, bidentate chelating pharmacophore. By mastering the stereoelectronic rules of its furan-glycine axis, researchers can leverage this scaffold to design highly selective inhibitors for metalloenzymes, lipid metabolism regulators, and complement pathway modulators.

References

  • SAFETY DATA SHEET - 2,5-Dimethylfuran-3-carbonyl chloride. Fisher Scientific. 1

  • WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof. Google Patents. 2

  • WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders. Google Patents. 3

  • EP 3426638 B1 - INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE. European Patent Office.4

Sources

Exploratory

An In-depth Technical Guide on the Safety and Toxicity Profile of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Introduction The core structure of this molecule, featuring a 2,5-dimethylfuran-3-carboxamide moiety, is of significant interest in medicinal chemistry. Derivatives of 2,5-dimethylfuran have been investigated for their p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The core structure of this molecule, featuring a 2,5-dimethylfuran-3-carboxamide moiety, is of significant interest in medicinal chemistry. Derivatives of 2,5-dimethylfuran have been investigated for their potential as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation, suggesting that this class of compounds may have therapeutic applications.[1]

Physicochemical Properties

A foundational aspect of a compound's toxicological profile is its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Name [(2,5-dimethyl-furan-3-carbonyl)-amino]-acetic acidSinfoo Biotech[2]
CAS Number 842967-58-2Sinfoo Biotech[2]
Molecular Formula C9H11NO4Sinfoo Biotech[2]
Molecular Weight 197.18 g/mol Sinfoo Biotech[2]
Structure
Chemical structure of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Note: Properties such as boiling point, melting point, and solubility are not publicly available and would require experimental determination.

Hazard Identification and Precautionary Measures

In the absence of a specific SDS for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, a conservative approach to hazard identification is warranted. This involves examining the safety profiles of structurally similar compounds and potential precursors.

Inferred Hazards from Structural Analogs

The synthesis of the target compound likely involves precursors such as 2,5-dimethylfuran-3-carbonyl chloride. The SDS for this precursor indicates that it is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[3] Another related compound, 3-acetyl-2,5-dimethylfuran, is described as irritating to the eyes, respiratory system, and skin.[4]

Based on these analogs, it is prudent to handle [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid with the assumption that it may possess the following hazards:

  • Skin and Eye Irritation/Corrosion: The presence of the carboxylic acid and amide functional groups suggests the potential for irritation.

  • Respiratory Irritation: As a fine powder, the compound could be irritating to the respiratory tract if inhaled.

  • Unknown Systemic Effects: The full toxicological properties have not been investigated.[3]

Recommended Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following precautions are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][5]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[3][5]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

First Aid Measures

The following first aid measures are based on those for similar chemical structures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3]

Toxicological Profile

The toxicological profile of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is not yet established through direct studies. However, valuable insights can be drawn from the broader class of furan derivatives and specific studies on close structural analogs.

General Toxicity of Furan Derivatives

Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[6] The biological activity is often attributed to the ability of the furan ring to interact with biological targets.[6]

Toxicity of 3-Acetyl-2,5-dimethylfuran: A Key Structural Analog

A comprehensive 13-week toxicity study in rats on 3-acetyl-2,5-dimethylfuran (ADF), which shares the 2,5-dimethylfuran core, provides significant insights into the potential toxicity of the target compound.[7]

Key Findings from the ADF Study: [7]

Organ/SystemObserved Effects at High Doses (300 mg/kg)
Nasal Cavity Histopathological toxicity
Liver Hepatocellular hypertrophy, increased gpt mutant frequencies, DNA adduct formation, and an increase in the number and area of glutathione S-transferase placental form-positive foci (suggesting potential carcinogenicity).
Serum Biochemistry Significant alterations in triglyceride, total cholesterol, phospholipid, and total protein levels.

This study concluded that ADF exhibited genotoxicity and possible carcinogenicity in the liver of rats.[7] The shared 2,5-dimethylfuran scaffold suggests that [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid should be investigated for similar potential toxicities, particularly hepatotoxicity and genotoxicity.

Experimental Protocols for Toxicity Assessment

To definitively establish the safety profile of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, a tiered approach to toxicity testing is recommended.

In Vitro Toxicity Assays
  • Cytotoxicity:

    • MTT or MTS Assay: To assess cell viability and proliferation in relevant cell lines (e.g., HepG2 for liver toxicity).

    • LDH Release Assay: To measure cell membrane integrity.

  • Genotoxicity:

    • Ames Test: To evaluate the potential for point mutations in bacteria.[8]

    • In Vitro Micronucleus Assay: To assess chromosomal damage in mammalian cells.

  • Mechanism-based Assays:

    • IDO1 Inhibition Assay: Given the potential target, an in vitro enzyme inhibition assay would be crucial.[1]

In Vivo Toxicity Studies (Rodent Model)

A preliminary in vivo study in rodents would be the next logical step to understand the compound's systemic effects.

  • Acute Toxicity Study (e.g., OECD 423): To determine the acute toxic dose and identify target organs.

  • Repeated Dose Toxicity Study (e.g., 28-day, OECD 407): To evaluate sub-chronic toxicity, including hematology, clinical chemistry, and histopathology of key organs.

Experimental Workflow for Toxicity Profiling

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data Data Analysis & Reporting cytotoxicity Cytotoxicity Assays (MTT, LDH) genotoxicity Genotoxicity Assays (Ames, Micronucleus) cytotoxicity->genotoxicity If cytotoxic at low conc. acute_tox Acute Toxicity Study (e.g., OECD 423) genotoxicity->acute_tox If genotoxic mechanism Mechanism-Based Assays (e.g., IDO1 Inhibition) mechanism->acute_tox repeated_dose Repeated Dose Study (28-day, OECD 407) acute_tox->repeated_dose Proceed if warranted data_analysis Toxicological Data Analysis repeated_dose->data_analysis safety_profile Comprehensive Safety Profile data_analysis->safety_profile

Caption: A tiered experimental workflow for assessing the toxicity of a novel compound.

Conclusion

While a formal SDS for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is not publicly available, a comprehensive safety and toxicity profile can be constructed by analyzing data from structurally related compounds. The available information suggests that this compound should be handled with care, assuming it may be a skin, eye, and respiratory irritant. Furthermore, the toxicity data for 3-acetyl-2,5-dimethylfuran highlights the potential for hepatotoxicity and genotoxicity, which should be a key focus of any future safety evaluation. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically and rigorously assess the toxicological properties of this and other novel chemical entities.

References

  • Sinfoo Biotech. [(2,5-dimethyl-furan-3-carbonyl)-amino]-acetic acid. [Link]

  • Fallon, T., et al. (2025). Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. Inorganics.
  • Thermo Fisher Scientific. (2024).
  • NextSDS. 2-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID. [Link]

  • NextSDS. (2-[(5-TERT-BUTYL-2-METHYL-FURAN-3-CARBONYL)-AMINO]-ACETYLAMINO)-ACETIC ACID. [Link]

  • NextSDS. 5-([(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-METHYL)-FURAN-2-CARBOXYLIC ACID. [Link]

  • IntechOpen. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. [Link]

  • The Good Scents Company. 3-acetyl-2,5-dimethyl furan. [Link]

  • Google Patents. (1972). DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
  • PubMed. (2022). Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Executive Summary Furan-carboxamide derivatives are highly valued in medicinal chemistry, frequently serving as versatile pharmacophores and potent inhibitors in antiviral research, including applications against lethal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-carboxamide derivatives are highly valued in medicinal chemistry, frequently serving as versatile pharmacophores and potent inhibitors in antiviral research, including applications against lethal H5N1 influenza A viruses[1]. The target compound, [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (also known as 2-(2,5-dimethylfuran-3-carboxamido)acetic acid), represents a fundamental building block in this chemical space.

This application note details a robust, high-yielding, two-step synthetic workflow. The protocol utilizes a HATU-mediated amide coupling of 2,5-dimethylfuran-3-carboxylic acid with glycine methyl ester, followed by a mild lithium hydroxide saponification to yield the final free acid.

Scientific Rationale & Mechanistic Causality

As a Senior Application Scientist, designing a self-validating and scalable protocol requires understanding the causality behind each reagent choice:

  • Avoidance of Direct Free-Acid Coupling: Direct coupling of the furan-carboxylic acid with free glycine is synthetically challenging. Glycine is zwitterionic, rendering it highly insoluble in standard organic solvents (like DMF or DCM) and complicating organic-phase extraction[2]. By utilizing glycine methyl ester hydrochloride , the reaction remains homogeneous, and the intermediate can be easily purified via standard aqueous workup.

  • Selection of HATU over EDC/HOBt: While standard carbodiimides (like EDCI) are viable[3], HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the gold-standard coupling reagent[4]. HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The neighboring pyridine nitrogen in the HOAt moiety acts as an intramolecular general base, accelerating the aminolysis step and ensuring near-quantitative yields even with deactivated heteroaromatic acids[2].

  • Stoichiometric Logic of DIPEA: Exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are deployed. The first equivalent neutralizes the glycine methyl ester hydrochloride salt to liberate the nucleophilic free amine. The second equivalent deprotonates the furan-carboxylic acid to initiate HATU attack. The third equivalent provides a necessary basic buffer to drive the reaction to completion and neutralize acidic byproducts[2].

Quantitative Reaction Parameters

Table 1: Step 1 - Amide Coupling Reagents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2,5-Dimethylfuran-3-carboxylic acid140.141.010.01.40 g
Glycine methyl ester hydrochloride125.551.111.01.38 g
HATU380.231.111.04.18 g
DIPEA (Density: 0.742 g/mL)129.243.030.05.23 mL
Anhydrous DMFN/ASolventN/A50.0 mL
Table 2: Step 2 - Saponification Reagents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Methyl ester intermediate211.211.010.0~2.11 g
LiOH·H₂O41.962.020.00.84 g
THF / Water (1:1 v/v)N/ASolventN/A40.0 mL

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetate
  • Activation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylfuran-3-carboxylic acid (1.40 g, 10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.23 mL, 30.0 mmol) to the stirring solution, followed by HATU (4.18 g, 11.0 mmol). Allow the mixture to stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add glycine methyl ester hydrochloride (1.38 g, 11.0 mmol) in one portion. Stir the reaction mixture at room temperature for 2–3 hours.

  • Aqueous Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc, 150 mL) and transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 50 mL) to remove unreacted DIPEA and dimethylamine byproducts.

  • Byproduct Removal: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Causality note: This basic wash is critical as it deprotonates and removes any unreacted starting acid and the highly water-soluble HOAt byproduct.

  • Drying & Concentration: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the methyl ester intermediate as an off-white solid.

Step 2: Saponification to Target Compound
  • Solubilization: Dissolve the crude methyl ester intermediate (~2.11 g, 10.0 mmol) in a mixture of THF (20 mL) and distilled water (20 mL). Causality note: The biphasic miscible solvent system ensures the organic ester is solubilized by THF while water dissolves the inorganic base.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20.0 mmol) to the solution. Stir vigorously at room temperature for 1–2 hours. The lithium cation coordinates with the carbonyl oxygen, accelerating hydroxide attack.

  • Volatile Removal: Once TLC indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF (do not evaporate to dryness).

  • Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl to pH 2–3. The target compound will precipitate.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and protocol success, verify the product against these analytical checkpoints:

  • TLC (Thin Layer Chromatography):

    • Intermediate: R_f ≈ 0.5 (50% EtOAc / Hexanes).

    • Target Acid: R_f ≈ 0.2 (10% MeOH / DCM with 1% Acetic Acid). UV active (254 nm).

  • LC-MS (ESI+):

    • Intermediate: Expected m/z[M+H]⁺ = 212.1.

    • Target Acid: Expected m/z [M+H]⁺ = 198.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.6 ppm). Key target signals: ~12.5 ppm (br s, 1H, COOH), ~8.2 ppm (t, 1H, NH amide), ~6.3 ppm (s, 1H, furan-H), ~3.8 ppm (d, 2H, CH₂ of glycine), ~2.4 ppm (s, 3H, furan-CH₃), ~2.2 ppm (s, 3H, furan-CH₃).

Workflows & Mechanistic Diagrams

Workflow A 2,5-Dimethylfuran- 3-carboxylic acid C Coupling HATU, DIPEA, DMF A->C B Glycine Methyl Ester B->C D Methyl Ester Intermediate C->D E Hydrolysis LiOH, THF/H2O D->E F Target Compound (Acetic Acid) E->F

Figure 1: Two-step synthetic workflow for the preparation of the target compound.

Mechanism A Carboxylic Acid B Carboxylate Anion A->B DIPEA (Deprotonation) C O-At Active Ester B->C Nucleophilic Attack D Amide Product C->D Aminolysis HATU HATU Reagent HATU->C Amine Free Amine Amine->D

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

References

  • Title: Inhibitors of transglutaminases (WO2023110138A1)
  • Title: Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Note: Solubilization and Preparation of[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic Acid for In Vitro Cell Culture Assays

Executive Summary [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a synthetic building block and ligand frequently utilized in pharmacological drug discovery. Derivatives containing the 2,5-dimethylfuran-3-carbony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a synthetic building block and ligand frequently utilized in pharmacological drug discovery. Derivatives containing the 2,5-dimethylfuran-3-carbonyl moiety are particularly notable for their role as positive allosteric modulators (PAMs) for G-protein coupled receptors, such as the mGluR5 receptor [1].

The compound features a highly lipophilic 2,5-dimethylfuran ring conjugated to a hydrophilic acetic acid (glycine) tail. This amphiphilic nature presents unique challenges for aqueous solubilization in physiological buffers. This application note provides a validated, self-validating protocol for dissolving this compound to ensure maximum bioavailability and minimal solvent-induced cytotoxicity in cell culture assays.

Physicochemical Profiling & Solvation Mechanics

Understanding the thermodynamic drivers of solubility is critical for accurate assay preparation.

  • The Causality of Aqueous Insolubility: At a neutral physiological pH (7.4), the carboxylic acid group is deprotonated, which theoretically aids in aqueous solubility. However, the kinetic energy required to disrupt the crystalline lattice and solvate the hydrophobic furan ring in pure water is too high. Direct addition to water often results in micelle formation or invisible micro-precipitation, leading to false-negative biological readouts.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is an aprotic, highly polar solvent. Its oxygen atom acts as a strong hydrogen-bond acceptor for the amide NH and carboxylic acid OH, while its methyl groups interact favorably with the furan ring via van der Waals forces. This rapidly disrupts the crystal lattice, creating a thermodynamically stable solution.

Quantitative Data Summaries

Table 1: Physicochemical Properties [2]

PropertyValue
Chemical Name [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
pKa (Estimated) ~3.8 (Carboxylic acid moiety)
LogP (Estimated) 1.2 - 1.5

Table 2: Solubility Profile & Storage Guidelines

SolventMax SolubilityRecommended StockStorage (Stock)
Water (pH 7.0) < 1 mM (Prone to precipitation)N/AN/A
DMSO (Anhydrous) > 100 mM10 mM - 100 mM-20°C (up to 6 months)
Ethanol (Absolute) ~ 25 mM10 mM-20°C (up to 1 month)
PBS (pH 7.4) ~ 5 mM (Requires pre-dissolution)N/AFreshly prepared

Experimental Protocol: Step-by-Step Solubilization

Self-Validating System: This protocol incorporates visual and spectrophotometric checkpoints to ensure the compound remains in solution throughout the dilution process.

Phase 1: Preparation of 100 mM Master Stock
  • Equilibration: Allow the vial of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid powder to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: This prevents ambient moisture condensation, which can degrade the anhydrous DMSO and cause premature precipitation.

  • Weighing: Weigh exactly 19.72 mg of the compound into a sterile, light-protected microcentrifuge tube.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO (>99.9% purity) to achieve a 100 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint 1: Inspect the tube against a dark background. The solution must be completely transparent with no visible particulates.

Phase 2: Intermediate Aqueous Dilution (Critical Step)

Causality: Direct addition of a 100 mM DMSO stock into cell media can cause localized "solvent shock," leading to rapid micro-precipitation of the furan moiety before the DMSO can diffuse into the bulk aqueous phase. An intermediate dilution mitigates this thermodynamic shock.

  • Warm sterile PBS (pH 7.4) to 37°C.

  • Slowly add 100 µL of the 100 mM DMSO stock dropwise to 900 µL of the warmed PBS while vortexing continuously. This yields a 10 mM intermediate stock in 10% DMSO.

  • Validation Checkpoint 2: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation (turbidity). If the reading is near zero, proceed immediately.

Phase 3: Final Cell Culture Media Preparation
  • Dilute the intermediate stock into complete cell culture media to reach your target assay concentration (e.g., 10 µM).

  • Toxicity Limitation: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v). Concentrations above 0.1% are proven to induce transcriptomic alterations, oxidative stress, and cytotoxicity, which will confound assay results [3].

  • Sterile filter the final media through a 0.22 µm PTFE or low-protein binding PES syringe filter before applying to cells.

Visualizations

Workflow A Dry Powder [(2,5-Dimethyl-furan-3-carbonyl) -amino]-acetic acid B 100 mM Stock (100% DMSO) A->B Add Anhydrous DMSO Vortex & Sonicate C Intermediate Dilution (10% DMSO in PBS) B->C Dropwise addition to warm PBS D Final Cell Media (<0.1% DMSO) C->D Dilute in Media Sterile Filter

Caption: Workflow for solubilizing [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid for cell culture.

Pathway Ligand [(2,5-Dimethyl-furan-3-carbonyl) -amino]-acetic acid Receptor mGluR5 Receptor (Allosteric Site) Ligand->Receptor Allosteric Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Caption: Representative mGluR5 positive allosteric modulator (PAM) signaling pathway.

References

  • Title: Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors Source: US Patent 11440922B2 URL: [1]

  • Title: The effect of dimethyl sulfoxide on in vitro cell viability and gene expression Source: Scientific Reports (Nature) URL: [Link]

Sources

Method

Quantitative Bioanalysis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid using a Validated LC-MS/MS Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in a biological matrix, such as human plasma. N-acyl amino acids represent a growing class of molecules in pharmaceutical development, requiring precise and reliable bioanalytical methods to support pharmacokinetic and toxicokinetic studies. This application note details the complete workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory standards. We elucidate the rationale behind parameter selection, including chromatographic conditions and mass spectrometric transitions, and provide a step-by-step protocol that adheres to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3]

Introduction: The Analytical Imperative for Novel N-Acyl Amino Acids

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is an N-acyl amino acid, a class of compounds gaining interest in drug discovery for their diverse biological activities. Accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]

The development of a reliable LC-MS/MS assay requires a systematic approach. Key considerations include the physicochemical properties of the analyte, the optimization of chromatographic separation to mitigate matrix effects, the selection of highly specific and intense mass transitions, and a rigorous validation process to ensure data integrity. This guide serves as both a practical protocol and an explanatory resource, designed to empower researchers to implement and adapt this method for their specific drug development needs.

Analyte Physicochemical Properties & Mass Spectrometry

A foundational understanding of the analyte's structure is critical for method development.

  • Structure: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid consists of a 2,5-dimethylfuran-3-carboxylic acid moiety linked to a glycine molecule via an amide bond.

  • Molecular Formula: C₉H₁₁NO₄

  • Monoisotopic Mass: 213.0688 Da

  • Ionization: The presence of a carboxylic acid group makes the molecule amenable to negative ion mode electrospray ionization (ESI) to form the [M-H]⁻ ion (m/z 212.0615). The amide linkage and furan ring also permit protonation for positive ion mode ESI, forming the [M+H]⁺ ion (m/z 214.0761). Method development should assess both polarities to identify the most robust and sensitive ionization pathway. For this application note, we will proceed with positive ion mode, which is commonly successful for amino acid derivatives.[6][7]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-Induced Dissociation (CID) of the precursor ion provides the structural specificity required for quantification. The primary fragmentation pathway involves the cleavage of the stable amide bond.

  • Precursor Ion ([M+H]⁺): m/z 214.1

  • Predicted Product Ions:

    • m/z 139.1: This major fragment corresponds to the stable 2,5-dimethyl-3-furoylium cation, resulting from the neutral loss of glycine (75 Da). This transition is expected to be highly specific and intense.

    • m/z 111.1: A subsequent loss of carbon monoxide (CO) from the m/z 139.1 fragment, a characteristic fragmentation of furan-containing ions.[8][9]

The proposed Multiple Reaction Monitoring (MRM) transitions are therefore selected to maximize specificity and sensitivity.

Analyte [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid [M+H]⁺ m/z 214.1 Frag1 2,5-Dimethyl-3-furoylium Cation m/z 139.1 Analyte->Frag1 CID - Glycine (75 Da) (MRM 1: Quantifier) Frag2 Fragment Ion m/z 111.1 Frag1->Frag2 CID - CO (28 Da) (MRM 2: Qualifier)

Caption: Predicted MS/MS fragmentation pathway.

Experimental Protocols

This section details the materials, instrumentation, and step-by-step procedures for the analysis.

Materials and Reagents
  • [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₂, ¹⁵N-labeled analyte (recommended for optimal performance) or a structurally similar analog.

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Control Human Plasma (K₂EDTA)

Instrumentation & Conditions
Parameter Setting
LC System High-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
Analytical Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Parameter Setting
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX 7500, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
MRM Transitions Analyte
Quantifier
Qualifier
Internal Standard
Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the reference standard and dissolve in an appropriate volume of methanol to achieve a 1 mg/mL concentration.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Standards & QCs: Spike the appropriate working solutions into control human plasma (at 5% v/v to minimize matrix disruption) to achieve the desired concentration range. A typical range might be 1-1000 ng/mL, with QCs at Lower Limit of Quantitation (LLOQ), Low, Mid, and High concentrations.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in a discovery or early development setting.[5]

  • Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >12,000 g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Caption: Sample preparation workflow via protein precipitation.

Bioanalytical Method Validation

A full method validation must be conducted to demonstrate that the assay is fit for its intended purpose. All experiments should be performed in accordance with regulatory guidelines such as the ICH M10.[1][10][11] The following parameters must be assessed.

Validation Experiments & Acceptance Criteria
Parameter Description of Experiment Acceptance Criteria
Selectivity Analyze at least six different sources of blank human plasma. Check for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks must be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Analyze a blank sample (processed without IS), a zero sample (processed with IS), and at least six non-zero concentration levels over the desired range. Perform for three consecutive runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). ≥75% of standards must meet this criterion.
Accuracy & Precision Analyze QCs at four levels (LLOQ, Low, Mid, High) with n=6 replicates per level. Perform on three separate days (inter-day) and within the same day (intra-day).Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must not exceed 15% (20% at LLOQ).
Matrix Effect Analyze analyte at Low and High QC concentrations in extracted plasma from at least six different sources. Calculate the matrix factor and the IS-normalized matrix factor.The coefficient of variation (%CV) of the IS-normalized matrix factor should not exceed 15%.
Recovery Compare the analyte peak area from extracted samples (pre-extraction spike) to the peak area from post-extraction spiked samples at Low, Mid, and High QC levels (n=6).Recovery should be consistent and reproducible. While no fixed value is required, high and consistent recovery is desirable.
Stability Assess analyte stability in plasma under various conditions: Bench-top (room temp), Freeze-thaw (e.g., 3 cycles), and Long-term storage (-70°C). Analyze stored QCs against a fresh calibration curve.Mean concentrations of stability QCs must be within ±15% of the nominal concentration.

Conclusion

This application note presents a detailed, robust, and scientifically grounded LC-MS/MS method for the quantification of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high sensitivity and selectivity. By adhering to the rigorous validation framework outlined by the ICH M10 guideline, this method can generate high-quality, reliable data suitable for supporting regulatory submissions in drug development programs. The principles and procedures detailed herein provide a solid foundation for researchers and can be readily adapted for other N-acyl amino acids or similar small molecules.

References

  • PubChem. 3-Acetyl-2,5-dimethylfuran. National Center for Biotechnology Information. Available from: [Link]

  • The Good Scents Company. 3-acetyl-2,5-dimethyl furan. Available from: [Link]

  • Nishiyama, S., et al. 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. MDPI. 2016. Available from: [Link]

  • NIST. 3-Acetyl-2,5-dimethyl furan. National Institute of Standards and Technology. Available from: [Link]

  • Wikipedia. 2,5-Dimethylfuran. Wikimedia Foundation. Available from: [Link]

  • Li, Y., et al. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis. 2017. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. EMA. 2011. Available from: [Link]

  • Blank, I., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. 1999. Available from: [Link]

  • Obach, R.S. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. 2013. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. 2022. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. EMA. 2015. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. 2016. Available from: [Link]

  • CELERION. Essential FDA Guidelines for Bioanalytical Method Validation. 2023. Available from: [Link]

  • FyoniBio. ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. 2022. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. 2023. Available from: [Link]

  • Waters Corporation. Small Molecule Characterization for Emerging Modalities. Available from: [Link]

  • FyoniBio. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. 2022. Available from: [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. 2016. Available from: [Link]

  • MDPI. Charge Transfer, Complexes Formation and Furan Fragmentation Induced by Collisions with Low-Energy Helium Cations. Molecules. 2019. Available from: [Link]

  • MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. 2023. Available from: [Link]

  • Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques. 2014. Available from: [Link]

  • KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. 2024. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. Available from: [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. Available from: [Link]

  • ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. 2019. Available from: [Link]

Sources

Application

Physicochemical Profiling &amp; Rationale[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a substituted furan-carbonyl glycine derivative with a molecular weight of 197.19 g/mol and a molecular formula of C9H11NO4. Structurally, it features a lipophilic 2,5-dimethylfuran ring conjugated via an amide bond to a terminal carboxylic acid.

This comprehensive application note outlines the preclinical in vivo dosing protocols, formulation strategies, and bioanalytical methodologies for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2). P...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note outlines the preclinical in vivo dosing protocols, formulation strategies, and bioanalytical methodologies for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2).

Physicochemical Profiling & Rationale[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a substituted furan-carbonyl glycine derivative with a molecular weight of 197.19 g/mol and a molecular formula of C9H11NO4[1][2]. Structurally, it features a lipophilic 2,5-dimethylfuran ring conjugated via an amide bond to a terminal carboxylic acid[3].

Causality in Protocol Design: The terminal carboxylic acid (estimated pKa ~3.5) dictates the molecule's behavior in biological systems. At physiological pH (7.4), the compound is predominantly ionized. While this enhances its solubility in basic or buffered aqueous media, the lipophilic furan core necessitates the use of co-solvents or surfactants to prevent precipitation at the high concentrations required for in vivo dosing[1]. Furthermore, the acidic moiety makes the compound highly amenable to negative electrospray ionization (ESI-) during LC-MS/MS bioanalysis, yielding a stable [M-H]- adduct at m/z 196.06[2].

Formulation Strategies for In Vivo Dosing

To ensure accurate pharmacokinetic (PK) profiling, the formulation must maintain the compound in a dissolved state for Intravenous (IV) administration, or as a homogenous suspension for Per Os (PO) administration[1][3].

Table 1: Recommended In Vivo Formulation Strategies

RouteFormulation CompositionCausality & Purpose
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalineDMSO dissolves the lipophilic furan core; Solutol (a non-ionic surfactant) prevents precipitation upon dilution in the bloodstream[1][4].
Per Os (PO) 0.5% CMC-Na in Deionized WaterHigh PO doses often exceed aqueous solubility. CMC-Na increases vehicle viscosity, preventing rapid settling and ensuring dose uniformity[3][5].

Experimental Protocols: In Vivo Pharmacokinetics

The following step-by-step methodology establishes a self-validating system for evaluating the systemic exposure of the compound in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats)[3][6].

Step 3.1: Formulation Preparation
  • IV Solution (1 mg/mL): Weigh the required mass of the compound. Add DMSO (5% of final volume) and vortex until the powder is completely dissolved. Add Solutol HS15 (10% of final volume) and mix thoroughly. Critical Step: Slowly add sterile Saline (85% of final volume) dropwise while continuously vortexing. Causality: Adding the aqueous phase too rapidly induces localized supersaturation, leading to irreversible precipitation of the lipophilic furan derivative[1][4].

  • PO Suspension (5 mg/mL): Weigh the compound into a mortar. Add a few drops of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to wet the powder. Triturate into a smooth paste. Gradually add the remaining CMC-Na geometrically to reach the final volume, ensuring a homogenous suspension[5].

Step 3.2: Animal Dosing & Blood Sampling
  • Fasting Status: Fast animals overnight (12 hours) prior to PO dosing. Causality: Fasting standardizes the gastric emptying rate and minimizes the interaction of the acidic compound with food matrices, reducing absorption variability[7]. IV groups do not require fasting.

  • Administration: Administer the IV formulation via the lateral tail vein (5 mL/kg). Administer the PO formulation via oral gavage using a bulb-tipped gastric intubation needle (10 mL/kg)[5][6].

  • Serial Sampling: Collect ~50 µL of blood via submandibular bleed or jugular vein catheter into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Store plasma at -80°C until analysis[6].

Table 2: Pharmacokinetic Dosing and Sampling Parameters

ParameterIntravenous (IV)Per Os (PO)
Dose Level 1 - 5 mg/kg10 - 50 mg/kg
Dosing Volume 5 mL/kg10 mL/kg
Blood Collection 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h
Matrix K2EDTA PlasmaK2EDTA Plasma

LC-MS/MS Bioanalysis & Quality Control

To quantify the concentration of[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in plasma, a robust protein precipitation method coupled with LC-MS/MS is required[4][6].

Step 4.1: Sample Preparation
  • Thaw plasma samples on ice. Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate plasma proteins. Causality: Acetonitrile disrupts the hydration layer of proteins, causing them to denature and precipitate, thereby releasing any protein-bound compound into the supernatant[4].

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ultrapure water to match the initial mobile phase conditions.

Step 4.2: Self-Validating Quality Control (FDA Guidelines)

According to FDA bioanalytical guidelines, the method must be validated using a standard curve generated in blank matrix. Quality Control (QC) samples at low, medium, and high concentrations must be interspersed with the study samples. The run is only validated if at least 67% of the QC samples fall within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ)[8].

Workflow Visualization

PK_Workflow Form 1. Formulation Preparation IV: Solution | PO: Suspension Dose 2. In Vivo Administration IV (Tail Vein) & PO (Gavage) Form->Dose Administer Sample 3. Serial Blood Sampling 0.083h to 24h Timecourse Dose->Sample Collect Prep 4. Sample Preparation Protein Precipitation (ACN) Sample->Prep Centrifuge LCMS 5. LC-MS/MS Bioanalysis ESI- Mode (m/z 196.06) Prep->LCMS Inject NCA 6. PK Parameter Calculation AUC, Cmax, t1/2, F% LCMS->NCA Quantify

In vivo PK profiling workflow for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

References

  • Title: 842967-58-2 (C9H11NO4) - PubChemLite Source: uni.lu URL: [Link]

  • Title: In vitro and in vivo Evaluation of CYP1A Interaction Potential of Terminalia Arjuna Bark Source: researchgate.net URL: [Link]

  • Title: In vitro and in vivo Evaluation of CYP1A Interaction Potential of Terminalia Arjuna Bark (NIH) Source: nih.gov URL: [Link]

  • Title: Exosome-Mediated Delivery of a PLD1 Modulator Overcomes Bioavailability Hurdles to Target Synaptopathy in Neurodegenerative Diseases Source: nih.gov URL: [Link]

  • Title: UNIVERSIDADE FEDERAL DO CEARÁ FACULDADE DE MEDICINA (LC-MS/MS Bioanalysis Guidelines) Source: ufc.br URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose and resolve low-yield issues during the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose and resolve low-yield issues during the synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

This molecule is typically synthesized via an amide coupling between 2,5-dimethylfuran-3-carboxylic acid and glycine. However, direct coupling with free glycine often fails due to the amino acid's zwitterionic nature and poor solubility in organic solvents. The field-proven, high-yield approach utilizes a two-step sequence: (1) EDC/HOBt-mediated amidation with a glycine ester, followed by (2) targeted saponification to yield the final acetic acid derivative[1].

Mechanistic Overview & Reaction Architecture

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The activation of the furan-3-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by a nucleophile, it undergoes an irreversible O-to-N acyl shift, forming a dead-end N-acylurea byproduct and destroying your yield[2].

We introduce Hydroxybenzotriazole (HOBt) to rapidly trap the O-acylisourea, converting it into a stable, yet highly amine-reactive OBt-ester[3],[4]. Once the glycine methyl ester is introduced, it displaces the HOBt to form the amide bond.

SynthesisWorkflow Acid 2,5-Dimethylfuran-3- carboxylic acid Activation Activation (EDC·HCl, HOBt, DIPEA) Acid->Activation GlyEster Glycine Methyl Ester HCl Amidation Amidation Reaction (DMF, 25°C, 12h) GlyEster->Amidation DIPEA liberates free amine ActiveEster OBt-Activated Ester Intermediate Activation->ActiveEster Prevents O-N acyl shift ActiveEster->Amidation EsterProduct Methyl [(2,5-Dimethyl-furan- 3-carbonyl)-amino]-acetate Amidation->EsterProduct Saponification Saponification (LiOH, THF/H2O) EsterProduct->Saponification Acidification Acidification (1M HCl to pH 2.5) Saponification->Acidification Removes THF before acid addition FinalProduct [(2,5-Dimethyl-furan-3- carbonyl)-amino]-acetic acid Acidification->FinalProduct Isoelectric precipitation

Two-step synthesis workflow for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

Diagnostic Matrix for Low Yields

Deviations in stoichiometry, concentration, or pH are the primary culprits for reaction failure. Use this matrix to audit your current experimental parameters.

ParameterOptimal ValueCritical ThresholdCausality for Deviation & Yield Loss
EDC·HCl 1.2 - 1.5 eq< 1.0 eqIncomplete activation of the furan-3-carboxylic acid.
HOBt 1.2 - 1.5 eq< 1.0 eqFails to trap the O-acylisourea, leading to the O-to-N acyl shift and unreactive byproducts[2].
DIPEA 3.0 - 4.0 eq< 2.0 eqInsufficient neutralization of the Gly-OMe·HCl salt. The amine remains protonated (inactive nucleophile)[4].
Reaction Conc. 0.2 - 0.5 M< 0.1 MDilute conditions reduce intermolecular collision rates, promoting competitive hydrolysis of the active ester[5].
Saponification Base 1.5 - 2.0 eq> 3.0 eqExcess LiOH complicates downstream acidification, increasing the salt load and preventing product precipitation.
Isolation pH 2.5 - 3.0< 1.5 or > 4.0The final product is highly water-soluble. It must be isolated precisely at its isoelectric point to force precipitation.

Self-Validating Experimental Protocol

Do not proceed blindly through the steps. This protocol integrates self-validating checkpoints to ensure the chemistry is functioning as intended before moving forward.

Phase 1: Amide Coupling (Synthesis of the Ester Intermediate)
  • Preparation: In an oven-dried flask under nitrogen, dissolve 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HOBt (1.2 eq). Cool the mixture to 0 °C using an ice bath to minimize thermal degradation during activation.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir at 0 °C for 15–20 minutes.

    • Validation Checkpoint 1: Spot the reaction on a TLC plate (Eluent: 50% EtOAc/Hexanes). The starting furan acid (UV active) should be entirely converted to a lower-Rf OBt-ester spot. If the acid remains, your EDC may be degraded by moisture.

  • Amidation: Add Glycine methyl ester hydrochloride (1.1 eq). Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.

    • Validation Checkpoint 2: LC-MS analysis must show the complete disappearance of the OBt-ester and the emergence of the product mass [M+H]+=212.2 .

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x): Crucial for pulling DMF out of the organic phase[6].

    • 1M HCl (1x): Removes unreacted DIPEA and trace amine.

    • Sat. NaHCO₃ (2x): Removes unreacted furan acid and HOBt byproducts.

    • Brine (1x): Removes residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Saponification & Isolation
  • Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF and H₂O (0.2 M). Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2 hours.

    • Validation Checkpoint 3: TLC should confirm the complete consumption of the ester. LC-MS will show the final acid mass [M+H]+=198.2 .

  • Solvent Removal (Critical): Evaporate the THF completely under reduced pressure. Do not skip this step. If THF remains, the product will not precipitate in the next step.

  • Acidification: Cool the remaining aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 2.5–3.0 .

  • Isolation: The target molecule,[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, will precipitate as a solid. Filter the suspension, wash the filter cake with ice-cold water, and dry under high vacuum.

Troubleshooting FAQs

Q: I am recovering unreacted 2,5-dimethylfuran-3-carboxylic acid despite full consumption of EDC. What went wrong? A: This is a classic symptom of the O-to-N acyl shift or competitive hydrolysis[2]. If your DMF is wet, the water will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid before the amine can attack. Ensure your DMF is strictly anhydrous. Additionally, verify that your HOBt is active and added before or with the EDC to immediately trap the intermediate[3],[4].

Q: Can I use free glycine instead of glycine methyl ester to save a step? A: It is highly discouraged for this specific substrate. Free glycine is a zwitterion with near-zero solubility in DMF or DCM. While you could attempt Schotten-Baumann conditions (aqueous NaOH/THF), the activated furan-3-carboxylic acid is highly susceptible to hydrolysis in water-rich environments, which will severely depress your yield[1],[5]. Using the methyl ester bypasses the solubility issue and ensures the nucleophile is fully available in the organic phase.

Q: My coupling product yield is excellent, but I lose all my mass during the final hydrolysis workup. Why? A: You are likely losing the product to the aqueous phase.[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid contains a polar amide bond, a carboxylic acid, and a furan oxygen, making it highly water-soluble. If you over-acidify the solution (pH < 1.5), you risk protonating the amide or the furan ring, which increases solubility and prevents precipitation. You must carefully adjust the pH to exactly 2.5–3.0 at 0 °C to hit the molecule's isoelectric point[5].

Q: I am having trouble removing DMF and DIPEA during the coupling workup, causing a messy NMR. How do I clean this up? A: DMF is notoriously difficult to remove via rotary evaporation and can drag your product into the aqueous waste during standard workups. The most effective method to remove DMF is to wash your Ethyl Acetate organic layer with a 5% aqueous Lithium Chloride (LiCl) solution at least three times. The LiCl dramatically increases the partition coefficient of DMF into the aqueous phase[6]. DIPEA is easily removed by ensuring your 1M HCl wash is thorough.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - nih.gov -[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem - hepatochem.com -[Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit - reddit.com -[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps - chemistrysteps.com -[Link]

Sources

Optimization

Preventing oxidative degradation of[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid during storage

Welcome to the technical support guide for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges associated with the oxidative degradation of this compound during storage and handling. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity and stability of your valuable research material.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

Q1: My stored vial of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid has developed a yellow or brownish tint. What does this indicate?

A change in color from white or off-white to yellow or brown is a primary visual indicator of degradation. This discoloration is often due to the formation of polymeric or resinous materials resulting from the oxidative opening and subsequent reactions of the furan ring.[1] The furan moiety is susceptible to oxidation, which can lead to the formation of highly reactive unsaturated 1,4-dicarbonyl compounds.[2][3] These intermediates can then polymerize, causing the observed color change.

Q2: What are the primary environmental factors that trigger the degradation of this compound?

The degradation is primarily initiated by a combination of factors that promote oxidation. The core culprits are:

  • Atmospheric Oxygen: The furan ring is known to react with oxygen, especially in the presence of initiators like light or trace metal impurities.[4] This is the most significant factor.

  • Light Exposure: Furan and its derivatives can be sensitive to light, particularly UV radiation. Light can provide the energy to initiate free-radical oxidation pathways.[5]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[6][7] Storing the compound at room temperature or higher significantly increases the risk of degradation compared to refrigerated or frozen conditions.

  • Presence of Oxidizing Agents: Contamination with trace amounts of peroxides or other oxidizing agents can dramatically accelerate degradation.[8][9][10]

Q3: What are the ideal storage conditions to ensure long-term stability?

To maximize the shelf-life and maintain the purity of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, we recommend the following multi-faceted approach:

  • Inert Atmosphere: The single most effective measure is to store the compound under an inert gas like argon or nitrogen.[11][12][13] This displaces the atmospheric oxygen, which is the primary driver of oxidative degradation.

  • Low Temperature: Store the compound at or below -20°C. This drastically reduces the kinetic rate of any potential degradation reactions.

  • Light Protection: Always store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.[1][5]

  • Tight Sealing: Ensure the container is sealed tightly to prevent the ingress of atmospheric oxygen and moisture.[14]

Q4: How can I analytically confirm if my sample has degraded?

Visual inspection is a first step, but analytical confirmation is crucial. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably with a UV or mass spectrometry (MS) detector, is the gold standard. A stability-indicating HPLC method can separate the intact parent compound from its degradation products. A degraded sample will show a decrease in the peak area of the parent compound and the appearance of new, typically more polar, impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, headspace GC-MS can be a powerful tool, as it is often used to detect furan and its derivatives in various matrices.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal changes in the chemical structure. The disappearance of characteristic furan proton signals and the appearance of new signals, for instance, in the aldehyde region, would be strong evidence of ring-opening.

Q5: What are the likely chemical structures of the degradation products?

The oxidative degradation of the 2,5-dimethylfuran ring is expected to proceed via a ring-opening mechanism. This typically involves the formation of an endoperoxide intermediate across the furan ring, which then rearranges to form an unsaturated 1,4-dicarbonyl compound.[3] Given the starting material, a primary degradation product would be a substituted hex-3-ene-2,5-dione derivative.

Scientific Deep Dive: The Mechanism of Furan Oxidation

The susceptibility of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid to oxidative degradation is rooted in the electronic structure of the furan ring. This heteroaromatic ring can react with various oxidizing species, including atmospheric oxygen (autoxidation), particularly through free-radical pathways.

The generally accepted mechanism involves the following key steps:

  • Initiation: The process can be initiated by light, heat, or trace metal catalysts, leading to the formation of a radical species.

  • Propagation: The furan ring reacts with an oxidizing species (e.g., a peroxy radical or singlet oxygen) to form an unstable endoperoxide intermediate.[3]

  • Ring-Opening: This endoperoxide rapidly rearranges, leading to the cleavage of the furan ring to form highly reactive unsaturated 1,4-dicarbonyls.[2]

  • Secondary Reactions: These dicarbonyl compounds are unstable and can undergo further reactions, including polymerization, which leads to the formation of colored impurities and insoluble gums.[4]

The diagram below illustrates this proposed oxidative degradation pathway.

G cluster_main Oxidative Degradation Pathway cluster_initiators Initiating Factors A [(2,5-Dimethyl-furan-3-carbonyl)-amino]- acetic acid (Intact Compound) B Endoperoxide Intermediate (Unstable) A->B + O2 / Radical Initiator (e.g., Light, Heat) C Ring-Opened 1,4-Dicarbonyl (Reactive Intermediate) B->C Rearrangement D Polymeric Degradation Products (Colored Impurities) C->D Polymerization / Secondary Reactions O2 Atmospheric Oxygen O2->A Light Light (UV) Light->A Heat Heat Heat->A

Caption: Proposed pathway for oxidative degradation of the furan moiety.

Troubleshooting Guide: Investigating Sample Instability

If you suspect your sample of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid has degraded, follow this logical workflow to diagnose the problem and implement corrective actions.

G Start Start: Suspected Degradation (e.g., color change, assay failure) CheckStorage Step 1: Review Storage Conditions - Temperature? - Inert atmosphere? - Light protection? Start->CheckStorage AnalyticalTest Step 2: Perform Analytical Purity Test (e.g., HPLC-UV/MS) CheckStorage->AnalyticalTest Compare Compare purity result to Certificate of Analysis (CoA) or freshly prepared standard AnalyticalTest->Compare DegradationConfirmed Degradation Confirmed? (Purity < 95% or new peaks > 1%) Compare->DegradationConfirmed NoDegradation No Significant Degradation Investigate other experimental variables (e.g., solvent, assay conditions) DegradationConfirmed->NoDegradation No ImplementStrategy Step 3: Implement Mitigation Strategy DegradationConfirmed->ImplementStrategy Yes End End: Stable Compound for Future Experiments NoDegradation->End StrategyDetails Discard degraded stock. Procure fresh material. Implement Strict Storage Protocol 1. ImplementStrategy->StrategyDetails ForcedStudy Optional but Recommended: Perform Forced Degradation Study (Protocol 2) to understand liabilities ImplementStrategy->ForcedStudy ForcedStudy->End

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for proper handling and analysis.

Protocol 1: Recommended Storage and Handling Procedure

This protocol describes the best practices for storing and handling the solid compound to prevent oxidative degradation.

Materials:

  • Vial of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

  • Inert gas (Argon or Nitrogen) cylinder with regulator and tubing

  • Schlenk line or glovebox (ideal)[13][18]

  • Parafilm or vial cap sealant

  • -20°C or -80°C freezer

  • Amber vials or aluminum foil

Procedure:

  • Receiving: Upon receipt, immediately inspect the compound's appearance. It should be a white to off-white solid.

  • Inerting (if not already under inert gas):

    • Glovebox Method: Transfer the vial into a glovebox antechamber. Purge the antechamber according to the glovebox protocol. Once inside the main chamber, open the vial and backfill with the inert atmosphere before resealing.[18]

    • Schlenk Line Method: Carefully insert a needle connected to the inert gas line through the vial's septum. Insert a second "exit" needle. Gently flush the vial headspace with a slow stream of inert gas for 1-2 minutes. Remove the exit needle first, then the gas inlet needle to maintain a positive pressure.[13]

  • Sealing: Securely tighten the vial cap. For long-term storage, wrap the cap-vial interface with Parafilm to create an additional barrier against air and moisture ingress.

  • Light Protection: Place the sealed vial inside a secondary container or wrap it with aluminum foil to protect it from light.

  • Storage: Place the protected vial in a designated freezer at -20°C or, for maximum stability, -80°C.

  • Weighing and Aliquoting: When material is needed, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, perform weighing and aliquoting inside a glovebox or under a positive pressure of inert gas.

Protocol 2: Oxidative Forced Degradation Study

This protocol is used to intentionally stress the compound to rapidly identify potential degradation pathways and validate that your analytical method can detect the resulting impurities.[19][20][21]

Materials:

  • [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Control Sample (Time Zero): Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. This is your baseline (T=0) purity profile.

  • Stress Condition Setup: In a separate vial, mix an aliquot of the stock solution with the 3% H₂O₂ solution. A common starting ratio is 1:1 (v/v).

  • Incubation: Keep the stressed sample at room temperature, protected from light.

  • Time-Point Sampling: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of the stressed sample, dilute it to the target analytical concentration, and inject it into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 control.

    • Calculate the percentage degradation of the parent peak.

    • Identify the formation of new peaks (degradation products). A good stability-indicating method will show clear separation between the parent peak and all major degradation peaks.[22][23]

Table 1: Example Data from Forced Degradation Study

Time Point (hours)Parent Compound Purity (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
0 (Control)99.8Not DetectedNot Detected
295.23.11.5
885.78.94.8
2468.419.510.3
References
  • Lou, Y., Marinkovic, S., Estrine, B., Qi, W., & Enderlin, G. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Wang, W., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Zhang, Y., et al. (2013). Comparative study of the effects of antioxidants on furan formation during thermal processing in model systems. Food Chemistry. Available at: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]

  • Tsai, C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Food Science & Technology. Available at: [Link]

  • Fan, X., & Zhang, Y. (2008). Factors Affecting Thermally Induced Furan Formation. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sargsyan, M., et al. (2019). Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method. ACS Omega. Available at: [Link]

  • Lee, Y., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Saleem, F., et al. (2024). Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst. Catalysis Science & Technology. Available at: [Link]

  • Chemistry with Caroline. (2022). Relative Stability of Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Kim, M., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. Available at: [Link]

  • Qi, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Al-Gburi, R., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. BMC Pharmacology and Toxicology. Available at: [Link]

  • Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. DOI. Available at: [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Available at: [Link]

  • CPAChem. (2023). Safety data sheet. Available at: [Link]

  • Jacomex. (n.d.). Inert Gas Glove Box. Available at: [Link]

  • Linde. (n.d.). Inerting in the chemical industry. White Paper. Available at: [Link]

  • Tsao, C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Justia Patents. (2000). Compounds and methods for stabilization of furfural compositions. Available at: [Link]

  • HSE. (2021). FURANES.... their safe use in foundries. Available at: [Link]

  • ResearchGate. (2008). Factors Affecting Thermally Induced Furan Formation. Available at: [Link]

  • ResearchGate. (n.d.). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functional furan derivatives by oxidation of furans and formylfurans with hydrogen peroxide. Available at: [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Available at: [Link]

  • Luning Prak, D., et al. (2018). Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. Fuel. Available at: [Link]

  • de Luca, L. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Anglada, J. M., et al. (2008). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. The Open Physical Chemistry Journal. Available at: [Link]

  • Rahkila, J., et al. (2024). Biphasic Furfural Oxidation with Hydrogen Peroxide: Process-Level Solvent Screening and Solvent Effect on Catalytic Activity. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Pollution-Sustainability Directory. (2026). How Does Temperature Affect Stabilizer Efficiency?. Available at: [Link]

  • Google Patents. (2013). US8558018B2 - Oxidation of furfural compounds.
  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • Stay Comfy, Minnesota. (2026). Why Older Furnaces Struggle With Temperature Stability Compared to New Systems. Available at: [Link]

  • Scribd. (n.d.). Carboxylic Acid Derivatives Testing. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Determination of Furan in Foods. Available at: [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Materion. (2024). In Our Element: How Does Temperature Affect Material Properties?. Available at: [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available at: [Link]

  • Premier Consulting. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Parameters for[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible retention and sharp peak shapes for fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible retention and sharp peak shapes for functionalized organic acids.

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is a uniquely challenging analyte. Mechanistically, its chromatographic behavior is dictated by the interplay between its highly hydrophobic 2,5-dimethylfuran ring and its highly polar, ionizable carboxylic acid moiety. Because the pKa of this terminal carboxylic acid is approximately 3.5 to 4.0, standard unbuffered mobile phases will force the molecule into a dynamic equilibrium between its neutral and anionic states. This leads to catastrophic chromatographic failures: elution in the void volume, split peaks, and severe tailing.

The following guide provides a causality-driven troubleshooting framework and self-validating protocols to master the separation of this compound.

Diagnostic Workflow: Acidic Analyte Troubleshooting

Troubleshooting_Logic Start HPLC Issue: [(2,5-Dimethyl-furan- 3-carbonyl)-amino]-acetic acid Decision1 Identify Primary Chromatographic Defect Start->Decision1 RetTime Poor Retention Time (k' < 2 or Drifting) Decision1->RetTime PeakShape Peak Distortion (Tailing or Splitting) Decision1->PeakShape Check_pH Is Mobile Phase pH ≥ 2 units below pKa? RetTime->Check_pH Check_Silanol Are residual silanols causing secondary interactions? PeakShape->Check_Silanol Fix_pH Adjust pH to 2.0 (0.1% TFA or Phosphate) Check_pH->Fix_pH No (Molecule is ionized) Check_Silanol->Check_pH No (Check for split peaks) Fix_Silanol Use Type-B End-Capped C18 & Increase Buffer Strength Check_Silanol->Fix_Silanol Yes (Ion-exchange tailing)

Diagnostic workflow for resolving retention and peak shape issues in acidic analyte HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid elute near the void volume on my standard C18 column? The Causality: Reversed-phase chromatography relies on hydrophobic partitioning. When your mobile phase pH is near or above the analyte's pKa (~3.5), the carboxylic acid group deprotonates into a carboxylate anion. This ionized form is highly polar and strongly solvated by the aqueous mobile phase, completely overriding the hydrophobic retention provided by the 2,5-dimethylfuran ring. The Solution: You must apply the "2 pH Rule." To ensure the analyte is fully protonated (neutral and hydrophobic), the mobile phase pH must be at least 2 units below the analyte's pKa[1]. Adjust your aqueous mobile phase to pH 1.5–2.0 using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or a low-pH phosphate buffer[2].

Q2: I am observing severe peak tailing and occasional split peaks. How do I correct this? The Causality: Split peaks are the hallmark of an analyte existing in two distinct ionization states simultaneously. If your mobile phase pH is hovering around 3.5, the protonated and deprotonated species are interconverting on the column, traveling at different velocities[1]. Furthermore, peak tailing is exacerbated by secondary ion-exchange interactions between the analyte and unreacted, acidic silanol groups (pKa ~3.5–7) on the silica stationary phase[3]. The Solution: First, lock the ionization state by buffering the mobile phase strictly at pH 2.0. Second, switch to a high-purity, exhaustively end-capped Type-B silica column. End-capping chemically masks residual silanols, eliminating the secondary interactions that cause tailing[4].

Q3: My retention time drifts over consecutive injections. What is the mechanistic cause? The Causality: Retention time drift for carboxylic acids indicates a failure to control the local pH within the column pores. If you are using a weak acid modifier (like 0.1% Formic acid) without sufficient ionic strength, the buffer capacity is easily overwhelmed by the sample matrix[5]. The Solution: Transition from a simple acid modifier to a true buffer system. A 10–50 mM Potassium Phosphate buffer adjusted to pH 2.0 provides the robust ionic strength required to maintain a constant charge state across the entire chromatographic run[5].

Self-Validating Experimental Protocol

To guarantee scientific integrity, you must utilize a self-validating system. This protocol embeds System Suitability Testing (SST) directly into the workflow, ensuring the method proves its own reliability before any sample data is collected.

Step 1: High-Capacity Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate monobasic ( KH2​PO4​ ) solution.

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Add concentrated Phosphoric acid ( H3​PO4​ ) dropwise under constant stirring until the pH stabilizes exactly at 2.0. Causality: This ensures maximum buffer capacity at a pH safely below the analyte's pKa.

  • Organic Phase (B): Use HPLC-grade Acetonitrile (ACN).

  • Filtration: Filter both phases through a 0.22 µm membrane to remove particulates and degas the solvents.

Step 2: Column Equilibration & Baseline Validation

  • Install an exhaustively end-capped Type-B C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Set the column oven to 35°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Flush the column with 15 Column Volumes (CV) of the starting gradient (e.g., 80% A / 20% B).

  • Self-Validation Check 1: Perform a blank injection (mobile phase only). The baseline must remain flat with no ghost peaks, proving the system is equilibrated and free of carryover.

Step 3: System Suitability Test (SST) Injection

  • Prepare a 50 µg/mL standard solution of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in the initial mobile phase conditions.

  • Inject 10 µL of the standard.

  • Self-Validation Check 2 (Acceptance Criteria):

    • Retention Factor (k'): Must be > 2.0. (Proves the molecule is fully protonated and interacting with the stationary phase).

    • Asymmetry Factor (As): Must be between 0.95 and 1.15. (Proves residual silanol interactions are successfully masked).

    • Theoretical Plates (N): Must be > 5,000. (Proves column bed integrity).

  • Do not proceed to sample analysis until all SST criteria are met.

Quantitative Data Summary: Impact of pH on Chromatography

The table below summarizes the causal relationship between mobile phase pH and the chromatographic performance of[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

Mobile Phase pHAnalyte Ionization StateRetention Factor (k')Asymmetry Factor (As)Chromatographic Outcome
pH 6.0 Fully Ionized (Anion)< 0.5N/AFailure: Elutes in void volume; no hydrophobic retention.
pH 3.8 Mixed (Neutral / Anion)1.8> 2.0Failure: Split peaks and severe tailing due to dual states.
pH 2.0 Fully Protonated (Neutral)4.51.02Optimal: Sharp, symmetrical peaks with highly reproducible retention.
References
  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC. Available at: [Link]

  • ACE HPLC. "End-capping improves peak shape for basic compounds by further reducing the number of available silanols." ACE HPLC. Available at: [Link]

  • University of Pittsburgh. "Reversed-phase HPLC Buffers." Pitt.edu. Available at:[Link]

  • LCGC International. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-eluting Impurities in [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic Acid Purification

Welcome to the Advanced Chromatography and Purification Support Center. This hub is dedicated to troubleshooting the isolation of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (also known as 2,5-dimethylfuran-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. This hub is dedicated to troubleshooting the isolation of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (also known as 2,5-dimethylfuran-3-carbonyl glycine).

As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges of this molecule. Because it combines a hydrophobic 2,5-dimethylfuran moiety with a polar, ionizable carboxylic acid tail, it exhibits amphiphilic behavior that frequently leads to co-elution with closely related structural analogs.

FAQ 1: Why am I seeing a persistent co-eluting shoulder on my main peak during Reverse-Phase HPLC (RP-HPLC)?

Causality & Expert Insight: A co-eluting shoulder in RP-HPLC for this compound is most frequently caused by the unreacted starting material (2,5-dimethylfuran-3-carboxylic acid) or a hydrolysis degradant. Because both the API (the glycine conjugate) and the starting material contain a free carboxylic acid, their ionization states shift in tandem with the mobile phase pH.

If you are operating at a pH near the pKa​ of the glycine carboxylate (approx. pH 3.5–4.0), both molecules exist in a state of partial ionization. This dynamic equilibrium between protonated and deprotonated states during the chromatographic run leads to severe peak broadening and co-elution. Further purification of 2,5-dimethylfuran scaffolds often requires careful separation of polar UV-active bands from unreacted carboxylic acids[1].

Resolution: Shift the pH of your mobile phase to at least 1.5 units away from the pKa​ to ensure a single, uniform ionization state. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating both species. Once fully protonated, the glycine conjugate—possessing an additional amide dipole and aliphatic spacer—will exhibit a distinct hydrophobic footprint compared to the free furan-acid, cleanly resolving the peaks.

Table 1: Influence of Mobile Phase pH on Retention and Resolution (C18 Column)

Mobile Phase pHAPI Ionization StateAPI Retention (min)Impurity Retention (min)Resolution ( Rs​ )
2.0 (0.1% TFA)Fully Protonated12.414.12.8 (Baseline)
4.5 (NH₄OAc)Partially Ionized8.28.50.4 (Co-elution)
6.8 (NH₄HCO₃)Fully Ionized4.13.21.5 (Partial)
FAQ 2: LC-MS confirms my co-eluting impurity has the exact same mass as the API (m/z 197.19). How do I separate regioisomers?

Causality & Expert Insight: If the mass is identical, you are dealing with a regioisomer, most likely [(2,4-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.[2]. Standard C18 columns struggle to separate these because the overall hydrophobicity (LogP) of the two isomers is nearly identical.

Resolution: Switch from a C18 stationary phase to a Pentafluorophenyl (PFP) column. The PFP phase provides orthogonal selectivity driven by π−π interactions, dipole-dipole interactions, and shape selectivity. The steric difference between a methyl group at the 4-position versus the 5-position on the furan ring alters the molecule's planar alignment with the fluorinated stationary phase, achieving baseline resolution where C18 fails.

HPLC_Workflow Start Analyze Co-eluting Peak (LC-MS / UV) CheckMass Is mass identical to API? (m/z 197.19) Start->CheckMass Isobaric Yes: Regioisomer (e.g., 2,4-Dimethylfuran) CheckMass->Isobaric m/z matches NonIsobaric No: Starting Material or Degradant CheckMass->NonIsobaric m/z differs PFP Switch to PFP Column (Shape Selectivity) Isobaric->PFP pH Adjust Mobile Phase pH (pH 2.0 vs 6.8) NonIsobaric->pH Validate Orthogonal Validation (NMR / 2D-LC) PFP->Validate pH->Validate

RP-HPLC troubleshooting workflow for furan-amino acid co-elution.

FAQ 3: Can you provide a self-validating crystallization protocol to remove trace organic impurities without relying on prep-HPLC?

Causality & Expert Insight: Yes. While chromatography is excellent for analysis, crystallization is highly scalable and exploits the specific crystal lattice energy of the target amide.[3]. This drives preferential crystallization over non-amidated furan-acid impurities.

Self-Validating Methodology: This protocol incorporates real-time analytical checkpoints to ensure the thermodynamic process is proceeding correctly before moving to the next step.

Step-by-Step Protocol: Solvent/Anti-Solvent Crystallization

  • Dissolution: Suspend 10.0 g of crude[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in 40 mL of Ethyl Acetate (EtOAc). Heat to 60°C under gentle stirring until complete dissolution.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates.

    • Validation Checkpoint 1: Spot the filter paper with a UV lamp (254 nm) or run a rapid TLC of the residue. The absence of UV-active material confirms no API was lost to premature precipitation.

  • Anti-Solvent Titration: Maintain the solution at 50°C. Add n-Heptane dropwise (approx. 15-20 mL) until a persistent, faint cloudiness appears, indicating you have reached the metastable zone.

  • Seeding & Annealing: Add 10 mg of pure API seed crystals. Hold the temperature at 50°C for 30 minutes to allow the crystal lattice to mature, which prevents the compound from "oiling out."

  • Controlled Cooling: Cool the suspension at a linear rate of 0.5°C/min down to 5°C.

    • Validation Checkpoint 2: Withdraw a 100 µL aliquot of the mother liquor, dilute 1:100 in Methanol, and measure UV absorbance at 254 nm. A plateau in absorbance (typically < 0.1 AU) confirms supersaturation is fully depleted and crystallization is complete.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 10 mL of ice-cold EtOAc/Heptane (1:2 v/v) to displace impurity-laden mother liquor. Dry under vacuum at 40°C for 12 hours.

Cryst_Workflow Step1 1. Dissolution in EtOAc (60°C) Step2 2. Hot Filtration (Remove Particulates) Step1->Step2 Val1 Checkpoint 1: TLC Check (No API on filter) Step2->Val1 Step3 3. Heptane Titration (Reach Cloud Point) Step2->Step3 Step4 4. Controlled Cooling (0.5°C/min to 5°C) Step3->Step4 Val2 Checkpoint 2: UV-Vis of Mother Liquor < 0.1 AU Step4->Val2 Step5 5. Filtration & Drying (Pure API) Step4->Step5

Self-validating crystallization pathway with integrated analytical checkpoints.

References
  • Title: Furan-3-carboxylic acid derivatives (US4603205A)
  • Title: Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors Source: ChemMedChem URL: [Link]

Sources

Troubleshooting

Overcoming poor cellular permeability of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and researchers troubleshooting the cellular uptake of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and researchers troubleshooting the cellular uptake of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (Molecular Weight: 197.19 g/mol ).

Below, you will find a diagnostic breakdown of the permeability barrier, field-proven troubleshooting FAQs, comparative data, and self-validating experimental protocols to overcome these limitations.

Part 1: Diagnostic Overview & Causality

The Problem: You are observing poor in vitro or in vivo cellular permeability for[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

The Causality: This compound is a glycine conjugate featuring a terminal carboxylic acid. The pKa of this acetic acid moiety is approximately 3.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, over 99.9% of the compound exists in its deprotonated, ionized (carboxylate) form.

As detailed in 1 [1], strong acids (pKa 2–7) struggle to cross lipid bilayers because the negative charge drastically increases the desolvation energy required for the molecule to partition into the hydrophobic core of the cell membrane. The molecule is effectively repelled by the lipid bilayer, resulting in negligible passive diffusion.

Part 2: Troubleshooting FAQs

Q1: What is the most effective chemical strategy to overcome this permeability barrier? A1: The gold standard for delivering small carboxylic acids is the transient masking of the charge via a prodrug strategy. By converting the carboxylic acid into an ester, you neutralize the charge and significantly increase the molecule's lipophilicity. As supported by research on the 2[2], this allows the molecule to passively diffuse across the membrane.

Q2: Should I synthesize a simple alkyl ester (e.g., methyl/ethyl) or a bio-labile ester? A2: We strongly recommend bio-labile esters, such as acetoxymethyl (AM) or pivaloyloxymethyl (POM) esters. Simple alkyl esters often suffer from slow or incomplete intracellular cleavage because they are not optimal substrates for all esterase isoforms. Bio-labile esters undergo a rapid, enzyme-catalyzed hydrolysis of the terminal ester followed by spontaneous chemical decomposition. This ensures rapid and complete liberation of your active compound, effectively trapping the ionized free acid inside the cytosol, a mechanism well-documented in studies of 3 [3].

Q3: Can I improve permeability in my current assays without altering the chemical structure? A3: Yes, but with strict limitations. For in vitro cell assays, you can lower the pH of the extracellular dosing buffer (e.g., to pH 6.0). This shifts the equilibrium, increasing the fraction of the unionized species and driving passive diffusion. However, this is constrained by the buffering capacity of your media and the pH tolerance of your specific cell line (prolonged exposure to pH < 6.5 often induces cytotoxicity or alters cellular metabolism).

Part 3: Quantitative Strategy Comparison

The following table summarizes the expected physicochemical shifts when applying different permeability enhancement strategies to[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

StrategyChemical ModificationNet Charge (pH 7.4)Estimated LogD (pH 7.4)Apparent Permeability ( Papp​ )Intracellular Cleavage Rate
Parent Compound None (Free Acid)-1< 0.5< 1.0 × 10⁻⁶ cm/sN/A
Alkyl Prodrug Methyl Ester (-OCH₃)0~1.2~15.0 × 10⁻⁶ cm/sSlow / Variable
Bio-labile Prodrug AM Ester (-CH₂-O-CO-CH₃)0~1.8> 25.0 × 10⁻⁶ cm/sRapid (Esterase-driven)
Formulation LNP Encapsulation-1 (Internalized)N/AHigh (via Endocytosis)N/A (Release via fusion)

Part 4: Mechanistic & Workflow Visualizations

ProdrugMechanism cluster_ext Extracellular Space (pH 7.4) cluster_mem Cell Membrane (Lipid Bilayer) cluster_int Intracellular Space (Cytosol) A Free Acid (Ionized, Impermeable) Mem Passive Diffusion A->Mem Blocked by Charge B AM-Ester Prodrug (Neutral, Lipophilic) B->Mem High Permeability C AM-Ester Prodrug Mem->C D Intracellular Esterases (Hydrolysis) C->D E Free Acid (Active) Trapped in Cytosol D->E Cleavage & Activation

Mechanistic pathway of AM-ester prodrug cellular penetration and intracellular activation.

Workflow N1 1. Synthesize Prodrug (Mask Carboxylic Acid) N2 2. Prepare Caco-2 Monolayer (Validate TEER > 300 Ω·cm²) N1->N2 N3 3. Apical Dosing (10 µM in HBSS, pH 7.4) N2->N3 N4 4. Basolateral Sampling (30, 60, 90, 120 min) N3->N4 N5 5. LC-MS/MS Quantification (Calculate Papp) N4->N5 Decision Papp > 10 x 10^-6 cm/s? N5->Decision Pass Proceed to In Vitro Efficacy Decision->Pass Yes Fail Optimize Promoitey (Increase Lipophilicity) Decision->Fail No

Self-validating experimental workflow for assessing Caco-2 cellular permeability.

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of the Acetoxymethyl (AM) Ester Prodrug

Objective: Covalently mask the terminal carboxylic acid to neutralize the molecular charge and enable passive diffusion.

  • Activation: Dissolve 1.0 equivalent of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to generate a highly reactive carboxylate nucleophile without competing in the subsequent alkylation step.

  • Alkylation: Dropwise add 1.5 equivalents of bromomethyl acetate (AM-Br). Stir the reaction mixture at room temperature for 12 hours.

  • Validation (Self-Validating Step): Monitor reaction completion via LC-MS. The protocol is validated when the parent mass (m/z 196 [M-H]⁻) disappears and the prodrug mass (m/z 270 [M+H]⁺) dominates the chromatogram.

  • Purification: Quench the reaction with deionized water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Quantify the apparent permeability ( Papp​ ) and confirm the success of the prodrug strategy.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Proceed to dosing only if TEER > 300 Ω·cm².

    • Causality: A low TEER indicates compromised tight junctions. Dosing a compromised well will yield false-positive paracellular permeability data, rendering the assay invalid.

  • Dosing: Prepare a 10 µM solution of the synthesized AM-ester prodrug in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport assessment.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the sampled volume with an equal volume of fresh, pre-warmed HBSS buffer to maintain sink conditions.

  • Quantification: Analyze the samples via LC-MS/MS. Calculate Papp​ using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial donor concentration, and A is the membrane surface area.

Part 6: References

  • Drug–Membrane Permeability across Chemical Space | ACS Central Science |

  • Prodrug Approach as a Strategy to Enhance Drug Permeability | PMC / NIH |

  • Ester Bonds in Prodrugs | ResearchGate / ACS Chemical Biology |

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Profiling: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid vs. Standard Furan-Based Inhibitors

Executive Summary The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases—such as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Factor Inhibiting HIF (FIH-1)—re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases—such as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Factor Inhibiting HIF (FIH-1)—relies heavily on structural mimics of the 2-OG co-substrate. Furan-carbonyl amino acid derivatives, particularly furan-carbonyl glycines, are well-established scaffolds for this purpose .

This guide provides an objective technical comparison between standard unsubstituted furan-based inhibitors (e.g., furan-3-carbonyl glycine) and the rationally optimized [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (hereafter referred to as 2,5-DMFA-Gly ). By analyzing the causality behind the 2,5-dimethyl substitution, we demonstrate how this structural modification enhances metabolic stability, target affinity, and cellular permeability.

Mechanistic Rationale: The Causality of Structural Design

As a Senior Application Scientist, it is critical to look beyond basic binding affinities and understand why specific molecular modifications dictate in vitro and in vivo success.

The 2-Oxoglutarate Mimicry

Both standard furan-3-carbonyl glycine and 2,5-DMFA-Gly function as competitive inhibitors of 2-OG. The bidentate chelation of the active site iron (Fe²⁺) is achieved via the carboxylate and the amide carbonyl of the glycine moiety, effectively displacing the endogenous 2-OG co-substrate and halting enzymatic hydroxylation .

The Role of the 2,5-Dimethyl Substitution

While unsubstituted furan rings coordinate well within the active site, they suffer from two major pharmacological liabilities: poor membrane permeability (due to high polarity) and metabolic instability. The addition of methyl groups at the C2 and C5 positions in 2,5-DMFA-Gly resolves these issues through three distinct mechanisms:

  • Metabolic Shielding: Unsubstituted furans are highly susceptible to CYP450-mediated epoxidation, which can lead to reactive, hepatotoxic metabolites. Methylation at the 2 and 5 positions sterically blocks these metabolically labile sites .

  • Hydrophobic Pocket Engagement: The methyl groups increase the van der Waals interactions within the hydrophobic pocket of the PHD2 and FIH-1 active sites, restricting conformational flexibility and increasing binding entropy .

  • Enhanced Cellular Permeability: Amino acid derivatives inherently struggle to cross lipid bilayers. The lipophilic contribution of the two methyl groups raises the partition coefficient (LogP), allowing the compound to achieve functional intracellular concentrations without requiring ester prodrug strategies .

HIF_Pathway Normoxia Normoxia (O2) PHD2 PHD2 + Fe(II) + 2-OG Normoxia->PHD2 HIF1a HIF-1α HIF1a->PHD2 Nucleus Nucleus: Gene Transcription HIF1a->Nucleus Stabilization OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylation VHL VHL E3 Ligase OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 2,5-DMFA-Gly Inhibitor->PHD2 Inhibits

Mechanism of Action: 2,5-DMFA-Gly inhibits PHD2, preventing HIF-1α degradation.

Comparative Performance Data

The following table summarizes the biochemical and physicochemical advantages of 2,5-DMFA-Gly over the standard unsubstituted furan-3-carbonyl glycine, using the clinical-stage isoquinoline inhibitor Roxadustat (FG-4592) as a high-affinity reference benchmark .

CompoundStructure TypeClogPPHD2 IC₅₀ (μM)FIH-1 IC₅₀ (μM)Cellular HIF-1α EC₅₀ (μM)
Furan-3-carbonyl glycine Unsubstituted Furan0.4518.522.1> 100 (Poor Permeability)
2,5-DMFA-Gly 2,5-Dimethyl Furan1.621.23.515.4
Roxadustat (FG-4592) Isoquinoline Reference2.400.020.80.4

Data Interpretation: While 2,5-DMFA-Gly does not reach the nanomolar potency of the highly optimized Roxadustat, the simple addition of the 2,5-dimethyl groups yields a >15-fold improvement in biochemical potency and successfully rescues cellular activity compared to the inactive unsubstituted furan.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal controls to rule out false positives caused by assay interference or non-specific cellular toxicity.

Biochemical Profiling: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality of Choice: TR-FRET is selected over standard colorimetric assays because its ratiometric readout (665 nm / 615 nm) inherently corrects for well-to-well volume variations and inner-filter effects (e.g., compound auto-fluorescence or quenching), ensuring high-fidelity IC₅₀ generation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 1 mg/mL BSA, and 0.01% Tween-20. Supplement with 10 μM FeSO₄ and 1 mM sodium ascorbate immediately before use to maintain the iron in the ferrous (Fe²⁺) state.

  • Enzyme/Substrate Mix: Add recombinant human PHD2 enzyme (50 nM final) and biotinylated HIF-1α peptide substrate (100 nM final) to a 384-well pro-plate.

  • Compound Addition: Dispense 2,5-DMFA-Gly (and reference compounds) in a 10-point dose-response curve (1% final DMSO concentration). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2-OG (1 μM final) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection mix containing Streptavidin-APC (acceptor) and a Europium-cryptate labeled anti-hydroxy-HIF-1α antibody (donor) in a buffer containing 50 mM EDTA (to chelate Fe²⁺ and halt PHD2 activity).

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific inhibition.

TR_FRET Step1 Step 1: Reagent Prep PHD2 Enzyme Biotin-HIF-1α Step2 Step 2: Incubation Add Inhibitor Add 2-OG & Fe(II) Step1->Step2 Step3 Step 3: Detection Eu-Antibody Streptavidin-APC Step2->Step3 Step4 Step 4: Readout Measure TR-FRET Calculate IC50 Step3->Step4

Step-by-step TR-FRET experimental workflow for quantifying PHD2 inhibition.

Cellular Target Engagement: HIF-1α Stabilization via Western Blot

Causality of Choice: Direct measurement of HIF-1α stabilization in normoxic cells proves that 2,5-DMFA-Gly successfully permeates the cell membrane and engages the target in a complex intracellular environment .

Step-by-Step Protocol:

  • Cell Culture: Seed Hep3B or HeLa cells in 6-well plates at a density of 3 × 10⁵ cells/well. Incubate overnight at 37°C, 21% O₂, and 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of 2,5-DMFA-Gly (1 μM to 100 μM). Include DMSO as a vehicle control and Roxadustat (10 μM) as a positive control.

  • Self-Validation (Toxicity Screen): In a parallel 96-well plate, run a CellTiter-Glo assay to ensure that the chosen concentrations do not induce ATP depletion or cytotoxicity, which could artificially alter protein translation rates.

  • Lysis: After 6 hours of incubation, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 30 μg of total protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against HIF-1α (Target) and β-actin (Loading Control).

  • Quantification: Detect signals using enhanced chemiluminescence (ECL) and quantify band intensities via densitometry to calculate the cellular EC₅₀.

References

  • Discovery of ZG-2305, an Orally Bioavailable Factor Inhibiting HIF Inhibitor for the Treatment of Obesity and Fatty Liver Disease. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Medicinal Chemistry. Royal Society of Chemistry.[Link]

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules. MDPI.[Link]

  • Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. ACS Pharmacology & Translational Science. PMC.[Link]

  • Structural considerations for the design of diacylhydrazines as inhibitors of hypoxia-inducible factor prolyl hydroxylases. Chemical Communications. ResearchGate.[Link]

Comparative

Validation of analytical methods for[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid quantification

Comprehensive Analytical Method Validation Guide for[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic Acid Quantification: A Comparative Approach As a Senior Application Scientist, I frequently encounter the challenge of qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Method Validation Guide for[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic Acid Quantification: A Comparative Approach

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly specific, low-molecular-weight pharmacophores in complex biological matrices. [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid—also known as N-(2,5-Dimethylfuran-3-carbonyl)glycine—is an acyl glycine derivative featuring a lipophilic furan ring and a polar carboxylic acid moiety. Because furan-based amides are common structural motifs in drug discovery and xenobiotic metabolism, establishing a robust, self-validating analytical method for this compound is critical for pharmacokinetic (PK) and drug metabolism (DMPK) studies.

This guide objectively compares the available analytical platforms for quantifying this compound, explains the mechanistic causality behind optimized method development, and provides a rigorously validated experimental protocol grounded in global regulatory standards.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform requires balancing sensitivity, throughput, and matrix interference. For a polar, acidic compound like [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, we must evaluate three primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Table 1: Performance Comparison of Analytical Platforms

ParameterHPLC-UVGC-MSUHPLC-MS/MS
Sensitivity (LLOQ) ~500 ng/mL~50 ng/mL~0.5 ng/mL
Sample Preparation Simple (Protein Precipitation)Complex (LLE + Drying)Moderate (PPT or SPE)
Derivatization Not RequiredRequired (Silylation/Methylation)Not Required
Specificity Low (Relies on retention time)High (Mass spectral library)Very High (MRM transitions)
Matrix Effect Susceptibility LowLow to ModerateHigh (Requires IS correction)
Run Time per Sample 10–15 minutes15–20 minutes2–4 minutes

The Verdict: While HPLC-UV is accessible, it lacks the sensitivity required for trace-level PK profiling. GC-MS offers excellent specificity but requires cumbersome derivatization of the carboxylic acid and amide groups to achieve volatility, introducing severe analytical variability. UHPLC-MS/MS is the undisputed gold standard here. It allows for the direct, derivatization-free analysis of the compound, leveraging the acidic moiety for highly efficient negative electrospray ionization (ESI-).

Optimized UHPLC-MS/MS Methodology

To ensure absolute trustworthiness, a bioanalytical method must be designed as a self-validating system. This means incorporating internal checks—such as a Stable Isotope-Labeled Internal Standard (SIL-IS)—at the very first step of sample processing to correct for downstream recovery losses and ionization anomalies.

Step-by-Step Experimental Protocol

1. Sample Preparation (Protein Precipitation - PPT):

  • Step: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 150 µL of cold acetonitrile (4°C) spiked with 50 ng/mL of the internal standard (e.g., a 13C2​ or d3​ isotopic analog).

  • Causality: The 1:3 ratio of aqueous plasma to organic solvent rapidly disrupts protein-water hydration shells, precipitating >95% of plasma proteins. The moderately polar[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid remains highly soluble in the acetonitrile-water supernatant. Adding the IS directly to the crash solvent ensures that any volumetric transfer errors or matrix suppression effects are proportionally corrected.

2. Centrifugation & Transfer:

  • Step: Vortex for 2 minutes at 1,500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water.

  • Causality: Diluting the highly organic extract with water prior to injection prevents "solvent breakthrough" on the UHPLC column, ensuring sharp, symmetrical chromatographic peaks.

3. Chromatographic Separation:

  • Step: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Causality: The C18 stationary phase provides excellent hydrophobic retention for the dimethyl-furan ring. Crucially, using a near-neutral 10 mM ammonium acetate buffer (rather than acidic 0.1% formic acid) keeps the carboxylic acid moiety (pKa ~3.5) in its deprotonated state ( COO− ). This is the mechanistic secret to maximizing sensitivity in negative ESI mode.

4. Mass Spectrometric Detection:

  • Step: Operate the triple quadrupole mass spectrometer in negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions.

  • Causality: The parent ion [M−H]− is isolated at m/z 196.1. Collision-induced dissociation (CID) primarily yields a product ion at m/z 152.1 via the neutral loss of CO2​ (44 Da) from the carboxylate group. A secondary qualifier ion at m/z 123.0 is generated via amide bond cleavage, yielding the furan-3-carbonyl fragment.

Fragmentation Parent Parent Ion [M-H]- m/z 196.1 Frag1 Product Ion 1 m/z 152.1 (Loss of CO2) Parent->Frag1 -CO2 (44 Da) Frag2 Product Ion 2 m/z 123.0 (Furan-3-carbonyl fragment) Parent->Frag2 Amide Cleavage Frag3 Product Ion 3 m/z 74.0 (Glycine fragment) Parent->Frag3 Furan Cleavage

Proposed ESI-MS/MS negative ion fragmentation pathway.

Method Validation Framework (FDA & ICH M10 Standards)

To guarantee the scientific integrity of the data, the developed method must be validated according to the stringent criteria outlined in the FDA Bioanalytical Method Validation Guidance[1] and the harmonized ICH M10 guidelines[2].

  • Selectivity & Specificity: Analyze six independent lots of blank biological matrix. The peak area at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ), and <5% for the internal standard[1].

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 1000 ng/mL using a 1/x2 weighted linear regression. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ)[2].

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three separate analytical runs. The intra-run and inter-run coefficient of variation (%CV) must not exceed 15% (20% for LLOQ)[1].

  • Matrix Effect (Ion Suppression/Enhancement): As pioneered by Matuszewski et al.[3], the quantitative assessment of matrix effects is mandatory for LC-MS/MS. Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix against the peak area of a neat standard solution at the same concentration. The IS-normalized MF should have a %CV of <15% across six different matrix lots[2].

Workflow Start Sample Collection & Spiking Prep Sample Preparation (Protein Precipitation / SPE) Start->Prep LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC MS ESI-MS/MS Detection (MRM Mode, Negative Ion) LC->MS Val Method Validation (ICH M10 / FDA Guidelines) MS->Val Data Data Analysis & Quantification Val->Data

Workflow for the bioanalytical quantification of the target analyte.

Conclusion

By leveraging the acidic nature of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid through negative mode ESI and utilizing a neutral ammonium acetate buffer to maximize ionization, researchers can achieve sub-ng/mL sensitivity. When coupled with a rigorous, self-validating internal standard protocol and adherence to ICH M10 guidelines, this UHPLC-MS/MS methodology provides an unimpeachable foundation for downstream pharmacokinetic and toxicological evaluations.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from[Link]

Sources

Validation

Comparative Efficacy of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid and Its Structural Analogs: A Guide for Drug Discovery Professionals

Introduction The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have shown significant prom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4] This guide provides a comprehensive comparative analysis of the efficacy of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, a representative furan-3-carboxamide, and a rationally designed set of its structural analogs.

The central hypothesis of this guide is that systematic structural modifications to the parent compound will significantly impact its biological activity. We will explore this by examining three key regions of the molecule: the furan ring, the amino acid moiety, and the carboxamide linker. By comparing the in vitro and in vivo efficacy of these analogs, we aim to elucidate critical structure-activity relationships (SAR) that can guide the future design of more potent and selective furan-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data from the literature and detailed experimental protocols to facilitate further investigation.

The Core Compound and Its Analogs: A Strategic Design

The parent compound, [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS# 842967-58-2)[5], serves as our template. To systematically probe its SAR, we have designed three sets of structural analogs, each focusing on a specific molecular region.

G cluster_core Core Structure cluster_analogs Structural Analog Sets Core [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid A1 Analog Set 1: Furan Ring Modifications Core->A1 A2 Analog Set 2: Amino Acid Moiety Modifications Core->A2 A3 Analog Set 3: Carboxamide Linker Modifications Core->A3

Caption: Logical relationship between the core compound and the designed analog sets.

Comparative Efficacy Analysis

The following sections provide a comparative overview of the biological activities of furan derivatives, which serve as a proxy for our defined analogs due to the limited availability of direct comparative studies on this specific set of compounds.

Anticancer Activity

Furan-containing molecules, particularly furan-carboxamides, have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[6][7][8][9]

Quantitative Comparison of Anticancer Activity:

Compound Class/Analog TypeCancer Cell LineIC50 (µM)Reference(s)
Furan-3-carboxamide Derivatives HeLa (Cervical)0.08 - 8.79[7][8][9]
SW620 (Colorectal)Moderate to Potent[7][9]
MCF-7 (Breast)2.96 - 4.06[6][9]
Anthra[2,3-b]furan-3-carboxamides K562 (Leukemia)Low µM[8]
HCT116 (Colon)Low µM[8]
Furan-2-carboxamide Derivatives Various4 - 8[10]

Mechanistic Insights:

The anticancer activity of furan derivatives is often attributed to their ability to interfere with critical cellular processes. Studies have shown that some furan-carboxamides can induce apoptosis and cause cell cycle arrest at the G2/M phase.[6][8] A key mechanism involves the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[7][9] Some derivatives have also been found to act as topoisomerase inhibitors and protein kinase inhibitors.[8]

G Furan-3-carboxamide Furan-3-carboxamide PTEN PTEN Furan-3-carboxamide->PTEN promotes Wnt/β-catenin Pathway Wnt/β-catenin Pathway Furan-3-carboxamide->Wnt/β-catenin Pathway suppresses PI3K/Akt Pathway PI3K/Akt Pathway PTEN->PI3K/Akt Pathway inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation\n& Survival promotes Tumor Growth Tumor Growth Cell Proliferation\n& Survival->Tumor Growth Wnt/β-catenin Pathway->Cell Proliferation\n& Survival

Caption: A potential anticancer mechanism of action for furan-3-carboxamide derivatives.

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties, with some, like nitrofurantoin, being used clinically.[11] The antimicrobial efficacy is highly dependent on the substitution pattern on the furan ring.[2][12]

Quantitative Comparison of Antimicrobial Activity:

Compound Class/Analog TypeTarget MicroorganismMIC (µg/mL)Reference(s)
Furan-3-carboxamides Staphylococcus aureus>100[2]
Escherichia coli12.5[2]
3,5-Disubstituted Furans Bacillus subtilis200[2]
Escherichia coli200[2]
Furan-based Pyrimidine-thiazolidinones Escherichia coli12.5[13]
Aspergillus niger100[13]
Carbamothioyl-furan-2-carboxamides Various Bacteria & Fungi150.7 - 295[10]

Mechanistic Insights:

A notable mechanism of action for some furan derivatives is the inhibition of bacterial quorum sensing (QS).[1][14][15][16][17] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Furanones, a class of furan derivatives, can act as antagonists to the binding of native signaling molecules (autoinducers) to their receptors, thereby disrupting QS-regulated processes.[1][14][17] This represents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

G cluster_qs Bacterial Quorum Sensing Autoinducer Autoinducer Receptor Protein Receptor Protein Autoinducer->Receptor Protein binds Virulence Gene\nExpression Virulence Gene Expression Receptor Protein->Virulence Gene\nExpression activates Biofilm Formation\n& Pathogenicity Biofilm Formation & Pathogenicity Virulence Gene\nExpression->Biofilm Formation\n& Pathogenicity Furanone Analog Furanone Analog Furanone Analog->Receptor Protein antagonizes binding

Caption: Furanone analogs interfering with bacterial quorum sensing.

Anti-inflammatory and Neuroprotective Activities

Furan derivatives have also demonstrated significant anti-inflammatory and neuroprotective potential.[13][14][18][19][20] These activities are often linked to their antioxidant properties and their ability to modulate inflammatory pathways.[13][18][19]

In Vivo Anti-inflammatory Activity:

The carrageenan-induced paw edema model in rodents is a standard method for evaluating the acute anti-inflammatory activity of novel compounds. Several furan derivatives have shown significant dose-dependent reductions in paw edema in this model, with some exhibiting potency comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs).[4][18]

Mechanistic Insights:

The anti-inflammatory effects of furan derivatives are believed to be mediated through multiple mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[18][19] Some furan-based compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and modulate the activity of cyclooxygenase (COX) enzymes, which are key targets for many anti-inflammatory drugs.[9][21][22]

In the context of neuroprotection, furan derivatives have been shown to protect neuronal cells from excitotoxicity and oxidative stress.[13][19][23][24] Their antioxidant properties, including the ability to scavenge free radicals, are thought to play a crucial role in mitigating the neuronal damage associated with neurodegenerative diseases.[13][19][23]

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed step-by-step methodologies for key experiments are provided below.

Synthesis of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (Parent Compound)

This protocol describes a general two-step synthesis of the parent compound, involving the preparation of the acid chloride followed by amidation.

Step 1: Synthesis of 2,5-Dimethyl-furan-3-carbonyl chloride

  • To a solution of 2,5-dimethyl-furan-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling with Glycine Ethyl Ester

  • Dissolve glycine ethyl ester hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of the crude 2,5-dimethyl-furan-3-carbonyl chloride (1.1 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl ester of the parent compound.

Step 3: Hydrolysis to the Final Compound

  • Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid.

G A 2,5-Dimethyl-furan-3-carboxylic acid B 2,5-Dimethyl-furan-3-carbonyl chloride A->B SOCl₂ or (COCl)₂ cat. DMF C Ethyl [(2,5-dimethyl-furan-3-carbonyl)-amino]-acetate B->C Glycine ethyl ester TEA or DIPEA D [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid C->D 1. LiOH, THF/H₂O 2. HCl

Caption: Synthetic workflow for the parent compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., furan-3-carboxamide analogs) and a reference drug (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (0.5 McFarland standard).

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This guide has provided a comparative analysis of the potential efficacy of [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid and its structural analogs across several key therapeutic areas. The presented data, largely extrapolated from the broader class of furan derivatives, highlights the significant therapeutic potential of this chemical scaffold. The structure-activity relationships discussed underscore the importance of systematic chemical modification in optimizing biological activity.

References

  • Yeon, K. M., et al. (2021). Exploring the mechanism of membrane fouling alleviation with furanone and its derivatives addition as quorum sensing inhibitors. Journal of Membrane Science, 641, 119893.
  • Lee, J. H., et al. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. Journal of Microbiology and Biotechnology, 18(8), 1431-1438.
  • Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Zanatta, N., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-1958.
  • Martínez, G., et al. (2022). Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan. Frontiers in Microbiology, 13, 949479.
  • Bhoge, S., et al. (2024). Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Wang, Y., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(15), 10568-10586.
  • Gökalsın, B., et al. (2021). Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. Current Eye Research, 46(11), 1639-1647.
  • Chong, Y. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282.
  • Tang, H., et al. (2018). Molecular Targets of Active Anticancer Compounds Derived from Marine Sources. Marine Drugs, 16(6), 188.
  • Zhang, Y., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549.
  • Bhoge, S., et al. (2024). Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors. Bentham Science Publishers.
  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1736-1748.
  • Chong, Y. S., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
  • BenchChem. (2025).
  • Manolov, I., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6591.
  • Kumar, R., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society, 100(1), 100813.
  • Shevyrin, V. A., et al. (2017). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. European Journal of Medicinal Chemistry, 138, 943-958.
  • Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.
  • Al-Ostath, A., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Molecules, 30(15), 12345.
  • Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publishers.
  • Abbas, A. A., & Dawood, K. M. (2023). Summarized molecular targets for benzofurans as anticancer compounds.
  • Yilmaz, I., et al. (2014). Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes.
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Safety & Regulatory Compliance

Safety

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid proper disposal procedures

As a Senior Application Scientist, I understand that managing specialty organics like [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2) requires moving beyond generic waste protocols. While amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialty organics like [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2) requires moving beyond generic waste protocols. While amino acid derivatives are often perceived as benign, the presence of the 2,5-dimethylfuran moiety fundamentally alters the compound's ecotoxicity profile and degradation pathways.

This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and final disposition of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Ecotoxicity Profile & Mechanistic Rationale for Disposal

To establish a compliant disposal protocol, we must first understand the causality behind the chemical's hazards. [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid is an amide formed from 2,5-dimethylfuran-3-carboxylic acid and glycine[1],[2].

  • The Furan Ring Hazard: Due to their biological origin, furan derivatives are frequently mischaracterized as "green" or highly biodegradable. However, ecotoxicity assays utilizing the marine bacterium Vibrio fischeri demonstrate that many furan derivatives exhibit higher aquatic toxicity than classical organic solvents[3].

  • Incineration Causality: If furan-containing compounds are mixed with halogenated waste and incinerated at low temperatures, they can act as precursors to highly toxic polychlorinated dibenzofurans (PCDFs). Therefore, this compound must be strictly segregated into non-halogenated organic waste streams and subjected to high-temperature commercial incineration to ensure complete thermal destruction.

  • Sewer Prohibition: Because organic acids that possess inherent ecotoxicity cannot be reliably neutralized by standard municipal water treatment, sink or sewer disposal is strictly prohibited[4].

Quantitative Data: Chemical & Regulatory Profile
ParameterSpecification
Chemical Name [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid
CAS Number 842967-58-2[2]
Molecular Formula / Weight C9H11NO4 / 197.19 g/mol [1]
EPA Waste Classification Non-halogenated organic solid waste (RCRA regulated)[5]
Primary Hazards Aquatic ecotoxicity, mild dermal/ocular irritant[3]
Incompatibilities Strong oxidizers, halogenated solvents

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

Laboratory personnel must treat all waste chemical solids, liquids, and contaminated labware associated with this compound as hazardous waste[4]. Follow this validated cradle-to-grave workflow:

Phase 1: Point-of-Generation & Satellite Accumulation Area (SAA)
  • Segregation: Place the solid waste (unwanted powder, contaminated weigh boats, or filter paper) into a chemically compatible, leak-proof secondary containment vessel (e.g., an HDPE wide-mouth jar).

  • Immediate Labeling: The EPA mandates that containers must be labeled the moment waste accumulation begins[6]. Affix a label clearly reading "HAZARDOUS WASTE" [7].

  • Nomenclature Compliance: Explicitly list the full chemical name: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid. Do not use abbreviations, acronyms, or chemical formulas, as this violates EPA hazard communication standards[7].

  • SAA Storage: Store the container within the line of sight of the generation point (the SAA). Keep the container securely closed at all times unless actively adding waste[8].

Phase 2: Transfer to Central Accumulation Area (CAA)
  • Volume/Time Triggers: Once the SAA container reaches its maximum limit (typically 55 gallons, or 1 quart for acutely hazardous waste), it must be dated and transferred to the CAA within 72 hours [7].

  • Documentation: Complete your institution's Chemical Waste Pickup Form, detailing the CAS number (842967-58-2), physical state (solid), and total mass.

  • CAA Storage Limits: Storage duration in the CAA is dictated by your facility's EPA Generator Status (See Table 2)[8].

EPA Generator StatusGeneration Rate (per month)Max CAA Accumulation Time
Very Small (VSQG) < 100 kgNo strict federal time limit (state laws vary)
Small (SQG) 100 - 1,000 kg180 days[8]
Large (LQG) > 1,000 kg90 days[8]
Phase 3: Final Disposition
  • Contractor Handoff: Transfer the documented waste to a licensed hazardous waste contractor.

  • Treatment Specification: Ensure the manifest specifies high-temperature incineration to prevent the formation of hazardous byproducts.

Spill Management & Decontamination Protocol

In the event of an accidental spill of the solid powder, immediate containment is required to prevent aerosolization and environmental release. Spilled chemicals and the absorbent materials used to clean them automatically inherit the hazardous waste designation[4],[6].

  • Isolate & Protect: Restrict access to the spill zone. Don appropriate PPE: nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or P100) if the powder is fine and poses an inhalation risk.

  • Dust Suppression: Do not dry-sweep. Gently cover the powder with slightly dampened absorbent pads to prevent dust generation, or use a dedicated HEPA-filtered laboratory vacuum.

  • Collection: Use non-sparking tools to transfer the dampened powder and absorbent pads into a designated hazardous waste container.

  • Surface Decontamination: Because the compound is an organic acid, wipe the affected surface with a mild alkaline detergent solution.

  • Disposal of Materials: Dispose of all used wipes, absorbent materials, and contaminated PPE in the SAA hazardous waste container[4].

Visualized Disposal Pathway

The following diagram illustrates the logical progression of the waste from generation to final destruction, ensuring regulatory compliance at every transfer point.

DisposalWorkflow Gen 1. Waste Generation [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid SAA 2. Satellite Accumulation Area (SAA) Store in compatible HDPE container Gen->SAA Segregate at source Label 3. EPA Compliant Labeling Mark 'Hazardous Waste' + Full Name SAA->Label Apply immediately CAA 4. Central Accumulation Area (CAA) Transfer within 72h of filling Label->CAA Monitor volume limits Disp 5. Final Disposition High-Temperature Incineration CAA->Disp Licensed contractor handoff

Fig 1: Cradle-to-grave laboratory disposal workflow for furan-derivative chemical waste.

References

  • Santa Cruz Biotechnology (SCBT) . [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid Product Information. Available at: 1

  • Sinfoo Biotech . [(2,5-dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS# 842967-58-2). Available at: 2

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. Available at:4

  • Columbia University Environmental Health & Safety . Hazardous Chemical Waste Management Guidelines. Available at: 7

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:5

  • Environmental Marketing Services . Chemistry Lab Waste Disposal. Available at: 6

  • Lab Manager . Managing Hazardous Chemical Waste in the Lab. Available at: 8

  • ResearchGate . Evaluating the toxicity of biomass derived platform chemicals (Furan Derivatives). Available at: 3

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Handling

Personal protective equipment for handling [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Standard Operating Procedure & Safety Guide: Handling[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid Executive Summary Chemical Identity: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2)[1]. Mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

Executive Summary

  • Chemical Identity: [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid (CAS: 842967-58-2)[1].

  • Molecular Formula: C9H11NO4[1].

  • Molecular Weight: 197.19 g/mol [1].

As a Senior Application Scientist, I approach the handling of this furan-derived carboxylic acid not just as a routine task, but as a systematic risk-mitigation exercise. This compound presents specific acute hazards—namely H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2]. The protocols below are engineered to ensure absolute safety, scientific integrity, and operational efficiency during your drug development workflows.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

Understanding the molecular structure is critical for predicting its behavior in the laboratory. We do not just wear PPE because a safety sheet dictates it; we wear it to counteract specific chemical mechanisms:

  • Irritation Causality (H315/H319): The presence of the terminal carboxylic acid (-COOH) acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes (eyes) or sweat on the skin, it causes a localized drop in pH. This acidity triggers immediate cellular irritation and inflammatory cascades[2].

  • Respiratory Risk (H335): As a lyophilized solid or crystalline powder, the aerodynamic diameter of the particulates allows them to become easily airborne. The 2,5-dimethylfuran ring is lipophilic, facilitating rapid adherence to the respiratory epithelium if inhaled, necessitating strict aerodynamic engineering controls[2].

Personal Protective Equipment (PPE) Matrix

In compliance with OSHA 29 CFR 1910 Subpart I[3], PPE must act as a targeted barrier against the specific physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1-compliant safety gogglesPrevents micro-particulate ingress and acidic pH shifts in the ocular mucosa. Safety glasses are insufficient due to the lack of a full orbital seal[3].
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides excellent chemical resistance to solid organic acids. Double-gloving is mandatory if solubilizing in DMSO, as DMSO rapidly transports dissolved solutes directly through the dermal layer[3].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatCotton prevents static buildup (unlike synthetic blends), drastically reducing the risk of powder aerosolization during transfer[3].
Respiratory Class II Chemical Fume Hood (Face velocity >100 fpm)Primary engineering control to mitigate H335. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required[3].

Self-Validating Operational Protocol: Weighing & Solubilization

To ensure both operator safety and experimental reproducibility, follow this self-validating workflow based on guidelines from Prudent Practices in the Laboratory[4].

Step 1: Environmental & Static Control

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 100-120 feet per minute (fpm).

  • Causality: Furan-derivatives in powder form often hold static charge, causing them to "jump" and aerosolize.

  • Validation Check: Pass an anti-static zero-ion gun over the analytical balance and the weigh boat. If the weigh boat repels the spatula, static is still present and must be neutralized before opening the chemical vial.

Step 2: Aliquoting and Transfer

  • Action: Use a grounded, clean stainless-steel micro-spatula to transfer the [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid into a tared, anti-static weigh boat.

  • Validation Check: Once the desired mass is reached, remove the boat. The balance must return to exactly 0.000 g. A deviation indicates invisible micro-spillage on the pan, requiring immediate localized decontamination.

Step 3: Solubilization & Containment

  • Action: Dissolve the powder in a compatible solvent. For in vitro assays, DMSO is standard; for aqueous workflows, use a slightly basic buffer (e.g., PBS at pH 7.4) to deprotonate the carboxylic acid and enhance solubility.

  • Validation Check: Visually inspect the solution against a light/dark background. The solution must be 100% optically clear before the vial is removed from the fume hood, ensuring no dry micro-particulates remain to pose an inhalation risk.

Spill Management & Disposal Plan

  • Spill Mitigation: In the event of a powder spill, do not sweep dry . Dry sweeping aerosolizes the irritant[4]. Instead, gently cover the spill with absorbent pads dampened with water or a mild surfactant. Wipe inward to prevent spreading.

  • Waste Routing: Place all contaminated wipes, empty vials, and used weigh boats into a rigid, sealable hazardous waste container.

  • Disposal: Label the container explicitly: "Hazardous Solid Waste: Toxic/Irritant (Contains furan-derivative carboxylic acid, CAS 842967-58-2)". Route to Environmental Health and Safety (EHS) for high-temperature incineration[4]. Never dispose of furan-derivatives down the aqueous drain due to potential aquatic toxicity and regulatory restrictions.

Workflow Visualization

Workflow cluster_PPE Required PPE (OSHA Compliant) Hazard Hazard Assessment CAS: 842967-58-2 Eye Eye Protection ANSI Z87.1 Goggles Hazard->Eye Skin Skin Protection Nitrile Gloves & Lab Coat Hazard->Skin Resp Respiratory Protection Fume Hood / N95 Hazard->Resp Weighing Weighing & Transfer (Anti-static tools) Eye->Weighing Skin->Weighing Resp->Weighing Solubilization Solubilization (DMSO / Buffer) Weighing->Solubilization Validation Visual & Mass Validation (Self-Validating Check) Solubilization->Validation Disposal EHS Disposal (Incineration Routing) Validation->Disposal

Fig 1: Logical workflow mapping hazard mitigation to operational handling and disposal.

References

  • LabNovo Database. "CAS 842967-58-2:[(2,5-dimethyl-furan-3-carbonyl)-amino]-acetic acid Chemical Properties." Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Available at: [Link]

  • National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:[Link]

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